molecular formula C₂₄H₂₈N₂O₄ B1146036 Desfluoro Iloperidone (Impurity) CAS No. 133454-46-3

Desfluoro Iloperidone (Impurity)

Cat. No.: B1146036
CAS No.: 133454-46-3
M. Wt: 408.49
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desfluoro Iloperidone (Impurity), also known as Desfluoro Iloperidone (Impurity), is a useful research compound. Its molecular formula is C₂₄H₂₈N₂O₄ and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality Desfluoro Iloperidone (Impurity) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desfluoro Iloperidone (Impurity) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSZDJAXFXJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Desfluoro Iloperidone (CAS 133454-46-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the characterization, analysis, and control of Desfluoro Iloperidone (CAS 133454-46-3) .

Critical Impurity Profiling in Atypical Antipsychotic Development []

Executive Summary

Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a critical process-related impurity and structural analog of the atypical antipsychotic Iloperidone (Fanapt).[2] Its presence in pharmaceutical substances is strictly regulated due to its structural similarity to the Active Pharmaceutical Ingredient (API), which poses significant challenges in chromatographic separation and quality control.[2]

This guide provides a comprehensive technical analysis of Desfluoro Iloperidone, focusing on its genesis during synthesis, physicochemical properties, and validated protocols for its detection and quantification using LC-MS/MS.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

Desfluoro Iloperidone lacks the fluorine atom at the 6-position of the benzisoxazole ring found in the parent drug.[3] This minor structural deviation significantly alters its electronic properties and lipophilicity, yet retains enough similarity to co-elute with Iloperidone in non-optimized assays.[2]

Table 1: Core Chemical Data
ParameterTechnical Detail
Common Name Desfluoro Iloperidone
CAS Number 133454-46-3
Chemical Name 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone
Molecular Formula C₂₄H₂₈N₂O₄
Molecular Weight 408.49 g/mol
Parent Drug Iloperidone (CAS 133454-47-4)
Structural Difference Absence of Fluorine at C-6 of the benzisoxazole ring
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
pKa (Predicted) ~8.5 (Piperidine nitrogen)

Genesis & Synthetic Origin

The Competitive Impurity Mechanism

Desfluoro Iloperidone is primarily a synthesis-driven impurity .[2] It arises not from the degradation of the final API, but from contamination in the starting material.[2]

The synthesis of Iloperidone involves the nucleophilic substitution (N-alkylation) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a phenoxyalkyl halide.[2] If the starting benzisoxazole contains the non-fluorinated analog (3-(4-piperidinyl)-1,2-benzisoxazole ) as a contaminant, the reaction proceeds in parallel, yielding Desfluoro Iloperidone.[2][3]

Synthesis Pathway Diagram

The following diagram illustrates the parallel reaction pathways. The "Critical Control Point" (CCP) highlights where the impurity enters the process.[2]

DesfluoroSynthesis cluster_0 Critical Control Point (CCP) Start_Pure Start Material A: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Reaction N-Alkylation (K2CO3, DMF, Heat) Start_Pure->Reaction Start_Imp Contaminant (Impurity): 3-(4-piperidinyl)-1,2-benzisoxazole Start_Imp->Reaction Competitive Reaction Reagent Reagent B: 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone Reagent->Reaction Product_API FINAL API: Iloperidone (Fluorinated) Reaction->Product_API Product_Imp IMPURITY: Desfluoro Iloperidone (Non-Fluorinated) Reaction->Product_Imp

Figure 1: Parallel synthesis pathway showing the origin of Desfluoro Iloperidone via starting material contamination.

Analytical Profiling & Quantification

Due to the structural similarity between Iloperidone and its desfluoro analog, standard UV detection can be insufficient for trace-level quantification (<0.05%).[2] LC-MS/MS is the gold standard for specificity.[2]

High-Performance Liquid Chromatography (HPLC) Strategy

Challenge: The fluorine atom is small (Van der Waals radius similar to H), meaning the retention time shift is often minimal on C18 columns.[2] Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit pi-pi interaction differences, or a high-resolution C18 with an optimized gradient.[2]

Validated LC-MS/MS Protocol

This protocol is designed for the quantification of Desfluoro Iloperidone in the presence of the API.

Reagents & Standards
  • Reference Standard: Desfluoro Iloperidone (CAS 133454-46-3), >98% purity.[2]

  • Internal Standard (IS): Iloperidone-d3 or Desfluoro Iloperidone-d3.[3]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.[2]

Chromatographic Conditions
ParameterSetting
Column C18 Rapid Resolution (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water (Protonation source)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 0-1 min: 10% B; 1-6 min: Linear to 90% B; 6-8 min: Hold 90% B.
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Target Ions (MRM):

    • Iloperidone: m/z 427.2 → 261.1 (Quantifier)[2]

    • Desfluoro Iloperidone: m/z 409.2 [M+H]⁺ → 191.1 (Fragment: Benzisoxazole moiety)[2]

  • Rationale: The loss of the fluorine results in a mass shift of -18 Da (427 - 18 = 409).

Pharmacological & Regulatory Implications[2][12]

Structure-Activity Relationship (SAR)

The 6-fluoro substituent on the benzisoxazole ring is critical for the pharmacodynamic potency of Iloperidone.

  • Iloperidone: High affinity for D2 and 5-HT2A receptors.[2]

  • Desfluoro Analog: Research indicates that the removal of the fluorine atom generally reduces neuroleptic activity and alters metabolic stability.[2] Consequently, this compound is considered an impurity with no therapeutic benefit , not an active metabolite.[2]

Regulatory Limits (ICH Q3A/Q3B)

As a known process impurity, Desfluoro Iloperidone must be controlled according to International Council for Harmonisation (ICH) guidelines.[2]

  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15% (Requires safety data if exceeded)

Impurity Fate Mapping

The following workflow describes the logical process for handling this impurity during drug development.

ImpurityFate Detection LC-MS Detection (>0.05% Area) ID Structural ID (Compare w/ CAS 133454-46-3) Detection->ID Quant Quantification (vs. Reference Standard) ID->Quant Decision Is Level > 0.15%? Quant->Decision Pass Release Batch (Routine Monitoring) Decision->Pass No Fail Reject / Reprocess Decision->Fail Yes Action Root Cause Analysis: Check Starting Material Purity Fail->Action

Figure 2: Decision tree for managing Desfluoro Iloperidone levels in pharmaceutical batches.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Iloperidone (Parent). PubChem. Available at: [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2] ICH Guidelines. Available at: [Link]

Sources

Technical Guide: Desfluoro Iloperidone – Chemical Characterization & Impurity Profiling

[1]

Abstract This technical guide provides a comprehensive analysis of Desfluoro Iloperidone (CAS: 133454-46-3), a critical process-related impurity of the atypical antipsychotic Iloperidone.[1] We define its exact molecular stoichiometry, physicochemical properties, and formation pathways within the synthetic lifecycle.[1] Furthermore, we outline rigorous analytical protocols for its detection and quantification in compliance with ICH Q3A(R2) guidelines, ensuring the integrity of pharmaceutical development pipelines.

Chemical Identity & Physicochemical Core[1][2]

Desfluoro Iloperidone represents the defluorinated analog of the parent active pharmaceutical ingredient (API).[1] Its presence is a direct indicator of starting material purity during the benzisoxazole ring synthesis.[1][2]

Molecular Specifications
ParameterSpecification
Common Name Desfluoro Iloperidone
Chemical Name 1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone
CAS Registry Number 133454-46-3
Molecular Formula C₂₄H₂₈N₂O₄
Molecular Weight 408.49 g/mol
Exact Mass 408.2049 Da
Parent API Difference Loss of Fluorine (-18.998 Da) / Gain of Hydrogen (+1.008 Da)
Structural Logic

The molecule retains the core pharmacophore of Iloperidone—a piperidinyl-benzisoxazole moiety linked to a phenyl-ethanone tail—but lacks the fluorine substitution at the 6-position of the benzisoxazole ring.[1] This structural deviation, while minor, significantly alters the lipophilicity and retention time during reverse-phase chromatography.[1]

Formation Pathway & Synthetic Origin[1][3][5]

The genesis of Desfluoro Iloperidone is typically not degradative but synthetic .[1] It arises primarily from contamination in the starting material, specifically the non-fluorinated analog of the piperidinyl-benzisoxazole intermediate.[1][2]

Mechanism of Impurity Propagation

In the standard Iloperidone synthesis, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is alkylated with a chloro- or bromo-propoxy phenylethanone derivative.[1] If the fluorinated starting material contains traces of 3-(4-piperidinyl)-1,2-benzisoxazole (the desfluoro precursor), this impurity competes in the N-alkylation reaction, generating Desfluoro Iloperidone.[1][2]

Visualization: Competitive Synthesis Pathway

The following diagram illustrates the parallel reaction pathways leading to the API and the Desfluoro impurity.

Iloperidone_SynthesisSM_PureStart Material (Pure)6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleAPIILOPERIDONE (API)C24H27FN2O4MW: 426.48SM_Pure->APIN-Alkylation(Major Pathway)SM_ImpContaminant3-(4-piperidinyl)-1,2-benzisoxazole(No Fluorine)ImpurityDESFLUORO ILOPERIDONEC24H28N2O4MW: 408.49SM_Imp->ImpurityCompetitiveReactionReagentAlkylating Agent1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanoneReagent->APIReagent->Impurity

Figure 1: Competitive N-alkylation pathway showing the origin of Desfluoro Iloperidone from starting material contamination.

Analytical Characterization & Detection

Distinguishing Desfluoro Iloperidone from the parent API requires high-resolution separation techniques due to their structural similarity.[1]

HPLC Method Parameters (Reverse Phase)

The absence of the electronegative fluorine atom makes Desfluoro Iloperidone slightly less polar than Iloperidone, typically resulting in a different retention time on C18 columns.[1]

ParameterProtocol Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate (pH 5.[1]5)
Mobile Phase B Acetonitrile (ACN)
Mode Gradient Elution
Detection UV at 275 nm (Max absorption of benzisoxazole)
Flow Rate 1.0 - 1.5 mL/min
Expected Elution Desfluoro Iloperidone typically elutes after Iloperidone due to loss of polar F atom (system dependent).[1]
Mass Spectrometry (LC-MS) Identification

For definitive identification, Mass Spectrometry is superior to UV due to the distinct mass shift.[1]

  • Ionization Mode: ESI Positive (+ve)

  • Parent Ion (API): m/z 427.2 [M+H]⁺

  • Impurity Ion: m/z 409.2 [M+H]⁺[1]

  • Differentiation: The mass difference of ~18 Da (F vs H) is diagnostic.[1]

Analytical Workflow Diagram

This workflow ensures self-validating detection of the impurity in a drug substance batch.[1]

Analytical_WorkflowSampleCrude Iloperidone SampleSepHPLC Separation(C18 Column, Gradient)Sample->SepDet_UVUV Detection (275nm)Check Relative Retention Time (RRT)Sep->Det_UVDet_MSMS Detection (ESI+)Check m/z 409 vs 427Sep->Det_MSDecisionIs Peak Present at m/z 409?Det_MS->DecisionQuantQuantify vs StandardLimit: < 0.15% (ICH Q3A)Decision->QuantYesPassBatch ReleaseDecision->PassNoQuant->PassWithin LimitsFailReject / ReprocessQuant->FailExceeds Limits

Figure 2: Analytical decision tree for the identification and qualification of Desfluoro Iloperidone.

Regulatory & Safety Context (ICH Q3A)

Under ICH Q3A(R2) guidelines for "Impurities in New Drug Substances," Desfluoro Iloperidone is classified as an Identified Impurity .[1][2]

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15%[1]

Because this impurity arises from the starting material, control strategies must focus on vendor qualification of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole precursor.[1] The absence of the fluorine atom does not typically introduce genotoxic structural alerts (unlike nitro or nitroso groups), but its pharmacological activity (affinity for D2/5-HT2A receptors) may differ from the parent, necessitating strict control to maintain the drug's efficacy profile.[1]

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 71360, Iloperidone.[1] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2009).[1] Chemistry Review: Fanapt (Iloperidone) NDA 22-192.[1] Retrieved from [Link][1]

  • Babu, K. R., et al. (2013).[1][3] Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone.[1][3] Asian Journal of Chemistry.[1][3] Retrieved from [Link][1]

Synthesis and characterization of Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of Desfluoro Iloperidone

Executive Summary

Desfluoro Iloperidone (CAS: 133454-46-3), chemically identified as 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, is a critical process-related impurity and a structural analogue of the atypical antipsychotic Iloperidone.[1][2][3] Its presence in the final API typically arises from the contamination of the starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, with its non-fluorinated counterpart.[1][2][3][4]

This guide provides a definitive protocol for the targeted synthesis of Desfluoro Iloperidone to serve as a Reference Standard (RS) for impurity profiling, analytical method validation (HPLC/UPLC), and toxicological qualification.[2] The synthesis follows a convergent pathway, coupling a desfluoro-benzisoxazole piperidine core with a phenoxyalkyl linker.[1][3]

Chemical Identity & Properties

PropertySpecification
Common Name Desfluoro Iloperidone (Impurity B)[1][2][3]
IUPAC Name 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone
CAS Number 133454-46-3
Molecular Formula C₂₄H₂₈N₂O₄
Molecular Weight 408.50 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
pKa (Calc) ~8.4 (Piperidine nitrogen)

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent Sɴ2 alkylation .[1][3] The molecule is disconnected at the piperidine nitrogen and the propyl linker.[2][3]

  • Fragment A (Nucleophile): 3-(piperidin-4-yl)-1,2-benzisoxazole.[1][2][3][5] This is the "Desfluoro" core.[1][2][3][6][7][8]

  • Fragment B (Electrophile): 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.[1][2][3][9][10][11]

Mechanistic Insight: The absence of the fluorine atom at the 6-position of the benzisoxazole ring in Fragment A dictates the impurity status.[1][3] In the commercial synthesis of Iloperidone, Fragment A is formed if the starting material 4-(2,4-difluorobenzoyl)piperidine contains 4-(2-fluorobenzoyl)piperidine.[1][2][3] The cyclization of the oxime derivative of the latter yields the desfluoro core.[2][3]

Retrosynthesis cluster_fragments Retrosynthetic Disconnection Target Desfluoro Iloperidone FragA Fragment A 3-(piperidin-4-yl)-1,2-benzisoxazole (Nucleophile) FragA->Target  N-Alkylation   FragB Fragment B 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (Electrophile) FragB->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocols

Step 1: Synthesis of Fragment B (Electrophile)

Reaction: O-Alkylation of Acetovanillone[1][2]

Reagents:

  • Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone): 10.0 g (60.2 mmol)[1][2][3]

  • 1-Bromo-3-chloropropane: 11.3 g (72.0 mmol)[1][2][3]

  • Potassium Carbonate (K₂CO₃): 12.5 g (90.3 mmol)[2]

  • Acetone: 100 mL

Protocol:

  • Charge Acetovanillone and Acetone into a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add anhydrous K₂CO₃ and stir for 15 minutes at room temperature to facilitate phenoxide formation.

  • Add 1-Bromo-3-chloropropane dropwise over 10 minutes.

  • Heat the mixture to reflux (approx. 56°C) and maintain for 12–15 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Cool to room temperature and filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from isopropyl ether to yield a white crystalline solid.

    • Yield: ~13.5 g (92%)

    • Melting Point: 47–49°C[2][3][12]

Step 2: Synthesis of Fragment A (Desfluoro Core)

Reaction: Oxime Formation and Intramolecular Cyclization[2]

Reagents:

  • 4-(2-Fluorobenzoyl)piperidine HCl: 10.0 g[1][2][3]

  • Hydroxylamine Hydrochloride: 1.5 eq[2]

  • Potassium Hydroxide (KOH): 85% pellets (4.0 eq)[2]

  • Ethanol/Water (1:1): 100 mL

Protocol:

  • Dissolve 4-(2-fluorobenzoyl)piperidine HCl and Hydroxylamine HCl in Ethanol/Water.

  • Add KOH pellets slowly (exothermic).

  • Reflux for 4 hours. The reaction proceeds via oxime formation followed by nucleophilic aromatic substitution (SɴAr) where the oxime oxygen displaces the ortho-fluorine.[2][3]

  • Workup: Evaporate ethanol. Dilute with water and extract with Dichloromethane (DCM).[2]

  • Purification: The crude oil is converted to its HCl salt or purified via column chromatography (DCM:MeOH 95:5) to give 3-(piperidin-4-yl)-1,2-benzisoxazole.[1][2][3]

Step 3: Coupling to form Desfluoro Iloperidone

Reaction: N-Alkylation (Finkelstein-assisted)[1][2][3]

Reagents:

  • Fragment A (Desfluoro Core): 2.02 g (10 mmol)[2]

  • Fragment B (Linker): 2.42 g (10 mmol)[2]

  • Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol)[2]

  • Potassium Iodide (KI): 0.16 g (1 mmol) - Catalyst[1][2]

  • Acetonitrile (ACN): 50 mL[2]

Protocol:

  • Setup: In a 100 mL reaction flask, suspend Fragment A and Fragment B in Acetonitrile.

  • Activation: Add K₂CO₃ and the catalytic amount of KI.[1][2][3]

    • Expert Note: KI is essential here.[1][2][3] It converts the alkyl chloride (Fragment B) into a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the substitution by the piperidine nitrogen.[2]

  • Reaction: Heat to reflux (80–82°C) under nitrogen atmosphere for 16–20 hours.

  • Monitoring: Check HPLC for consumption of Fragment B.

  • Workup: Filter the hot reaction mixture to remove inorganic salts. Evaporate the solvent under vacuum.[1][2][3]

  • Purification: The residue is typically a viscous oil or semi-solid.[1][2][3] Recrystallize from Ethanol (95%) or purify via flash chromatography (Silica gel, Eluent: DCM:Methanol 9:1).[2]

  • Final Yield: ~3.0 g (73%) of off-white solid.

Characterization Data

The absence of the fluorine signal in NMR and the mass shift of -18 Da (vs Iloperidone) are definitive.[2][3]

Spectroscopic Profile
TechniqueDiagnostic SignalsInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.6–7.2 (m, 4H, Benzisoxazole Ar-H)Key Difference: Iloperidone shows a distinct splitting pattern for 3 protons due to F-coupling.[1][2][3] Desfluoro shows 4 aromatic protons with standard ABCD-like splitting.[1][2][3]
δ 6.9 (d, 1H), 7.5 (d, 1H), 7.6 (dd, 1H)Phenoxy ring protons (unchanged from Iloperidone).[2]
δ 4.15 (t, 2H, -OCH₂-)Triplet for the linker O-methylene.[1][2][3]
δ 3.92 (s, 3H, -OCH₃)Methoxy singlet.[2][3]
δ 2.55 (s, 3H, -COCH₃)Acetyl methyl singlet.[2][3]
¹³C NMR (CDCl₃)δ 163.5 (C=N), 197.0 (C=O)Characteristic Benzisoxazole and Ketone carbons.[2]
Absence of d doublets Iloperidone carbons at C-5/C-6 split due to C-F coupling (

Hz).[1][2][3] Desfluoro analog shows singlets.[1][2][3]
Mass Spectrometry (ESI+)m/z 409.2 [M+H]⁺ Consistent with Molecular Formula C₂₄H₂₈N₂O₄.[2] (Iloperidone is 427.2).[2][3]
IR Spectroscopy 1675 cm⁻¹ (Ketone C=O)Aromatic ketone stretch.[2][3]
1610 cm⁻¹ (C=N)Benzisoxazole ring stretch.[2]

Impurity Profiling & Control Strategy

Understanding the origin of Desfluoro Iloperidone is vital for CMC (Chemistry, Manufacturing, and Controls) documentation.[2]

Formation Pathway: The impurity is not formed by degradation (de-fluorination) of Iloperidone, as the Ar-F bond is metabolically and chemically stable under standard storage conditions.[2] It is a "Carryover Impurity" .[1][2][3]

  • Origin: The starting material for the API synthesis is 2,4-difluorophenyl-piperidin-4-yl-methanone.[1][2][3]

  • Defect: Incomplete fluorination during the precursor synthesis leads to 2-fluorophenyl-piperidin-4-yl-methanone (monofluoro).[1][2][3]

  • Propagation: This monofluoro impurity undergoes the same oxime formation and cyclization to yield the Desfluoro-benzisoxazole core, which then couples with the linker.[2][3]

ImpurityPath SM_Pure Start Mat: 2,4-Difluoro... Step1 Oxime/Cyclization SM_Pure->Step1 SM_Imp Contaminant: 2-Fluoro... SM_Imp->Step1 Int_Pure 6-Fluoro-benzisoxazole (API Core) Step1->Int_Pure Int_Imp Desfluoro-benzisoxazole (Impurity Core) Step1->Int_Imp Coupling Coupling with Linker Int_Pure->Coupling Int_Imp->Coupling API Iloperidone Coupling->API Impurity Desfluoro Iloperidone Coupling->Impurity

Figure 2: Parallel synthesis pathway showing how starting material contamination leads to the Desfluoro impurity.[1][2][3]

Control Limit: According to ICH Q3A(R2) guidelines, as a known impurity, Desfluoro Iloperidone must be identified if present above the reporting threshold (typically 0.10%).[2]

References

  • BenchChem. Desfluoro Iloperidone-d3 (Impurity) - Detailed Research Findings.[2]

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4]

  • PubChem. Iloperidone Compound Summary. National Library of Medicine.[1][2][3] [1][2]

  • Kilaru, R. B., et al. Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone.[2][3][13] Asian Journal of Chemistry, 2013.[2][3][13]

  • PrepChem. Synthesis of 1-[4-(3-Chloropropoxy)-2-methoxyphenyl]ethanone.

Sources

Technical Guide: Mechanistic Origins and Control of Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic origin, synthesis, and control of Desfluoro Iloperidone, a critical process-related impurity in the manufacturing of Iloperidone.

Executive Summary

Desfluoro Iloperidone (CAS: 133454-46-3) is a prominent process-related impurity observed during the synthesis of the atypical antipsychotic Iloperidone .[1] Chemically identified as 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, it differs from the active pharmaceutical ingredient (API) solely by the absence of a fluorine atom at the 6-position of the benzisoxazole ring.[1]

Due to the high structural similarity between Desfluoro Iloperidone and the parent API, downstream separation via crystallization or chromatography is chemically inefficient. Therefore, understanding the mechanistic origin —specifically the propagation of non-fluorinated precursors through the benzisoxazole ring-closure sequence—is the primary critical control point (CCP) for process chemists.

Chemical Context: The Convergent Synthesis of Iloperidone

To understand the impurity's origin, one must first deconstruct the standard industrial synthesis of Iloperidone. The process is typically convergent , involving the nucleophilic substitution (N-alkylation) of two key intermediates:

  • Intermediate A (Electrophile): 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.[1][2]

  • Intermediate B (Nucleophile): 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[1][3][4]

The coupling of these two fragments yields Iloperidone. Consequently, the Desfluoro impurity arises if Intermediate B is contaminated with its non-fluorinated analog, 3-(4-piperidinyl)-1,2-benzisoxazole.[1][5]

Table 1: Key Chemical Entities in Iloperidone Synthesis
CompoundChemical RoleStructure FragmentCritical Quality Attribute
Iloperidone APIFluorinated Benzisoxazole + AcetophenonePurity > 99.9%
Intermediate A Alkylating AgentAcetophenone etherCl-linker integrity
Intermediate B Nucleophile6-Fluoro -benzisoxazoleFluorine content at C6
Desfluoro Impurity Critical ImpurityNon-fluoro -benzisoxazoleLimit < 0.15% (ICH Q3A)

Mechanistic Origin: The "Missing Fluorine" Pathway

The presence of Desfluoro Iloperidone is rarely due to reductive defluorination of the final API. Instead, it is a classic example of impurity carryover originating from the synthesis of Intermediate B.

The Benzisoxazole Ring Closure

The synthesis of Intermediate B typically begins with a Friedel-Crafts acylation of 1,3-difluorobenzene with an isonipecotic acid derivative to form (2,4-difluorophenyl)(4-piperidinyl)methanone .[1] This ketone is converted to an oxime, which undergoes base-catalyzed intramolecular nucleophilic aromatic substitution (


) to close the benzisoxazole ring.[1]
  • Standard Mechanism: The oxime oxygen attacks the ortho-fluorine (position 2), displacing it to form the isoxazole ring. The fluorine at position 4 remains, becoming the 6-fluoro substituent in the final benzisoxazole.[1][4][6]

The Genesis of the Impurity

The Desfluoro impurity originates if the starting material 1,3-difluorobenzene is contaminated with fluorobenzene (monofluoro) or if 1-fluoro-3-chlorobenzene is used and behaves aberrantly.[1]

If the starting material is a mono-fluorinated derivative (specifically fluorobenzene acylated at the ortho position, or 1,2-difluorobenzene reacting at the 4-position), the resulting precursor is (2-fluorophenyl)(4-piperidinyl)methanone .[1]

  • Precursor Formation: Friedel-Crafts acylation of a mono-fluoro impurity yields a ketone with only one fluorine atom ortho to the carbonyl.[1]

  • Ring Closure: The oxime forms and attacks the single ortho-fluorine.[1]

  • Result: The ring closes, displacing the only fluorine atom present. The resulting benzisoxazole skeleton has no fluorine remaining .[1]

  • Propagation: This desfluoro-benzisoxazole co-precipitates with Intermediate B and competes for the alkylating agent (Intermediate A) in the final step, forming Desfluoro Iloperidone.[1]

Visualization of the Pathway

The following Graphviz diagram illustrates the parallel pathways of the API and the Desfluoro impurity.

Iloperidone_Impurity_Origin cluster_main Standard Iloperidone Pathway cluster_imp Desfluoro Impurity Pathway SM_Main Starting Material: 1,3-Difluorobenzene Ketone_Main Intermediate: (2,4-Difluorophenyl) (4-piperidinyl)methanone SM_Main->Ketone_Main Friedel-Crafts Acylation Oxime_Main Oxime Intermediate Ketone_Main->Oxime_Main NH2OH Benz_Main Key Intermediate B: 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Oxime_Main->Benz_Main Base / Ring Closure (Displaces 2-F, Retains 4-F) API FINAL API: Iloperidone Benz_Main->API SM_Imp Impurity in SM: Fluorobenzene / 2-Fluorobenzene Ketone_Imp Impurity Precursor: (2-Fluorophenyl) (4-piperidinyl)methanone SM_Imp->Ketone_Imp Side Reaction Oxime_Imp Desfluoro Oxime Ketone_Imp->Oxime_Imp NH2OH Benz_Imp Impurity Intermediate: 3-(4-piperidinyl)- 1,2-benzisoxazole (NO FLUORINE) Oxime_Imp->Benz_Imp Base / Ring Closure (Displaces Only F) Impurity IMPURITY: Desfluoro Iloperidone Benz_Imp->Impurity Intermediate_A Intermediate A: Chloro-propoxy-acetophenone Intermediate_A->API N-Alkylation Intermediate_A->Impurity Competitive Coupling

Caption: Comparative synthesis pathways showing how mono-fluorinated starting material impurities lead to the complete loss of fluorine in the Desfluoro Iloperidone impurity.

Experimental Validation & Characterization

To confirm the identity of the Desfluoro impurity, researchers must rely on spectral data that highlights the absence of the C-F bond.

Analytical Markers
  • Mass Spectrometry (LC-MS):

    • Iloperidone: m/z ~426 (M+H).[1]

    • Desfluoro Impurity: m/z ~408 (M+H).[1] The mass difference of 18 Da corresponds to the replacement of Fluorine (19 Da) with Hydrogen (1 Da).

  • NMR Spectroscopy:

    • 19F NMR: The most definitive test. Iloperidone shows a distinct signal for the aromatic fluorine (typically ~ -110 to -120 ppm).[1] The Desfluoro impurity will be silent in the 19F spectrum.

    • 1H NMR: The aromatic region of the benzisoxazole ring in the impurity will show an additional proton signal and a simplified coupling pattern (loss of H-F coupling constants).

Synthesis of Reference Standard

For accurate quantification (w/w%), a reference standard of Desfluoro Iloperidone is required. This is synthesized by intentionally using 3-(4-piperidinyl)-1,2-benzisoxazole (commercially available or synthesized from 2-fluorobenzoyl chloride) in the final coupling step.[1]

Protocol Summary (Reference Synthesis):

  • Reactants: 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (1.0 eq) + 3-(4-piperidinyl)-1,2-benzisoxazole (1.1 eq).[1]

  • Conditions:

    
     (base), Acetonitrile (solvent), Reflux, 12-16 hours.
    
  • Workup: Filter inorganic salts, concentrate filtrate.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH).

  • Validation: Confirm structure via 1H NMR and MS (m/z 408).

Control Strategy (Purging vs. Prevention)

Because Desfluoro Iloperidone is structurally homologous to the API, it possesses very similar solubility profiles and pKa values. This makes removal at the final API stage (via crystallization) difficult and yield-destructive.[1]

The Strategy of Choice: Upstream Control.

  • Specification of Starting Material (SM):

    • Strict limits on Fluorobenzene or 2-Fluorobenzoyl chloride content in the 1,3-Difluorobenzene or 2,4-Difluorobenzoyl chloride starting materials.[1]

    • Limit: < 0.10% in SM to ensure < 0.15% in final API.

  • Purification of Intermediate B:

    • The hydrochloride salt of the benzisoxazole intermediate (Intermediate B) can be recrystallized.[1][7] The solubility difference between the 6-fluoro and desfluoro analogs is often more pronounced at this salt stage than in the final free-base API.[1]

    • Solvent System: Methanol/Acetone mixtures are often cited for purging benzisoxazole impurities.[1]

References

  • Mathad, V. T., et al. (2014).[1] Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent. ACS Sustainable Chemistry & Engineering.[1] Link

  • Kilaru, R. B., et al. (2013).[1][7] Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Link

  • Gudla, P., et al. (2022).[1][8] Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research. Link[8]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14372035, Desfluororisperidone (Structural Analog). Link

  • Vekariya, N. A., et al. (2011).[1][9] Synthesis and characterization of related substances of Paliperidone. Der Pharmacia Lettre. Link

Sources

In Vitro Biological Activity of Desfluoro Iloperidone: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the in vitro biological activity of Desfluoro Iloperidone, structured for researchers and drug development professionals.

Executive Summary

Desfluoro Iloperidone (CAS: 133454-46-3), often designated as Impurity B in pharmaceutical profiling, is a critical process-related impurity and structural analog of the atypical antipsychotic Iloperidone (Fanapt®). Chemically identified as 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, it differs from the parent drug solely by the absence of a fluorine atom at the 6-position of the benzisoxazole ring.

While Iloperidone is a potent antagonist at serotonin 5-HT


 and dopamine D

/D

receptors, the biological activity of the desfluoro analog is of significant interest during Impurity Qualification (per ICH Q3A/B guidelines). Structure-Activity Relationship (SAR) data within the benzisoxazole-piperidine class suggests that while the 6-fluoro substituent modulates metabolic stability and lipophilicity, the desfluoro core retains significant pharmacodynamic affinity for the target receptors. This guide provides the technical framework for evaluating its in vitro activity, establishing its potency relative to the parent, and validating its safety profile.

Chemical Identity & Structural Context[1][2][3][4][5]

The pharmacological divergence between Iloperidone and its desfluoro analog rests on the bioisosteric impact of the fluorine atom. In medicinal chemistry, the C-F bond is often introduced to block metabolic oxidation and increase lipophilicity without altering steric bulk significantly.

FeatureIloperidone (Parent)Desfluoro Iloperidone (Impurity)
CAS Number 133454-47-4133454-46-3
Molecular Formula C

H

FN

O

C

H

N

O

Molecular Weight 426.48 g/mol 408.49 g/mol
Key Substituent 6-Fluoro-1,2-benzisoxazole1,2-benzisoxazole (Unsubstituted)
LogP (Predicted) ~3.8 - 4.2~3.4 - 3.8 (Slightly less lipophilic)
Role Active Pharmaceutical IngredientProcess Impurity / Degradant
Structural Pharmacophore Visualization

The following diagram illustrates the structural relationship and the critical pharmacophore points for receptor binding.

Pharmacophore cluster_0 Iloperidone (Parent) cluster_1 Desfluoro Iloperidone (Impurity) Ilo_Core Benzisoxazole-Piperidine Scaffold Ilo_Link Propoxy Linker Ilo_Core->Ilo_Link Des_Core Benzisoxazole-Piperidine Scaffold Ilo_Core->Des_Core High Structural Similarity (Retained Pharmacophore) Ilo_F 6-Fluoro Group (Metabolic Block/Affinity) Ilo_F->Ilo_Core Ilo_Ph Acetophenone Moiety Ilo_Link->Ilo_Ph Des_Link Propoxy Linker Des_Core->Des_Link Des_H Hydrogen (H) (Loss of Halogen) Des_H->Des_Core Des_Ph Acetophenone Moiety Des_Link->Des_Ph

Caption: Comparative pharmacophore mapping of Iloperidone and its Desfluoro analog, highlighting the C-6 substitution site.

In Vitro Biological Activity Profile[7]

Predicted Receptor Binding Affinity

Based on the foundational SAR studies of benzisoxazole derivatives (Strupczewski et al., 1995), the 1,2-benzisoxazole moiety is the primary driver for 5-HT


 and D

affinity.
  • 5-HT

    
     Receptor:  The parent drug exhibits sub-nanomolar affinity (
    
    
    
    nM). The removal of fluorine typically results in a minor reduction in affinity (2-5 fold) but does not abolish binding. The desfluoro analog is predicted to remain a potent antagonist (
    
    
    nM).
  • D

    
     Receptor:  Iloperidone binds with 
    
    
    
    nM. The desfluoro analog is expected to retain moderate-to-high affinity, preserving the "atypical" binding ratio (5-HT
    
    
    affinity > D
    
    
    affinity).
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Adrenergic Receptor:  High affinity is a hallmark of this scaffold (
    
    
    
    nM for parent). The desfluoro analog likely retains this, contributing to potential orthostatic hypotension risks if present in high quantities.
Functional Activity

Desfluoro Iloperidone acts as an antagonist at these receptors. In functional assays (e.g., GTP


S binding or Ca

flux), it inhibits agonist-induced signaling. Unlike the metabolite P95 (which is a carboxylic acid and does not cross the BBB), the Desfluoro impurity is lipophilic and CNS-penetrant, making its biological characterization critical.

Experimental Protocols for Validation

To empirically determine the


 and functional potency of Desfluoro Iloperidone, the following self-validating protocols should be employed.
Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values for 5-HT

and D

receptors.

Materials:

  • Receptor Source: CHO-K1 or HEK293 cells stably expressing human 5-HT

    
     or D
    
    
    
    receptors.
  • Radioligands: [

    
    H]-Ketanserin (for 5-HT
    
    
    
    ) and [
    
    
    H]-Methylspiperone (for D
    
    
    ).
  • Test Compound: Desfluoro Iloperidone (dissolved in DMSO, final concentration <0.1%).

Protocol Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix: 50

      
      L membrane suspension + 50 
      
      
      
      L radioligand (
      
      
      concentration) + 50
      
      
      L Desfluoro Iloperidone (concentration range
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Methysergide (5-HT) or Haloperidol (D
      
      
      
      ).
  • Equilibrium: Incubate at 25°C for 60 mins (5-HT

    
    ) or 37°C for 45 mins (D
    
    
    
    ).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive IC

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Antagonism Assay (Calcium Flux)

Objective: Confirm antagonistic mechanism.

  • Cell Loading: Load cells expressing 5-HT

    
     with Fluo-4 AM (calcium indicator).
    
  • Pre-treatment: Incubate cells with Desfluoro Iloperidone (serial dilutions) for 15 mins.

  • Stimulation: Inject EC

    
     concentration of Serotonin (5-HT).
    
  • Readout: Measure fluorescence intensity (RFU) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation: A decrease in fluorescence relative to control indicates antagonism.

Biological Significance & Impurity Qualification

The presence of Desfluoro Iloperidone must be controlled not just for chemical purity, but for toxicological equivalence .

  • Potency: If the Desfluoro analog has a

    
     within 10-fold of the parent, it is considered "pharmacologically active."
    
  • Safety: Since the parent (Iloperidone) is associated with QTc prolongation (hERG channel blockade), the Desfluoro impurity must be screened for hERG affinity. The removal of fluorine can alter pKa and solubility, potentially impacting hERG binding kinetics.

  • Metabolism: The 6-position is now open for metabolic attack (hydroxylation), potentially altering the pharmacokinetic half-life compared to the parent.

Workflow for Impurity Assessment

The following diagram outlines the decision logic for qualifying the Desfluoro impurity.

ImpurityAssessment Start Desfluoro Iloperidone Detected > 0.1% InSilico In Silico SAR Analysis (Predict Active) Start->InSilico InVitro In Vitro Binding Panel (5-HT2A, D2, hERG) InSilico->InVitro Decision1 Ki similar to Parent? InVitro->Decision1 Qualify Qualify as Active Impurity (Tox Studies Required) Decision1->Qualify Yes (<10x diff) Control Control as Standard Impurity (Limit < 0.15%) Decision1->Control No (>100x diff)

Caption: Decision tree for the biological qualification of Desfluoro Iloperidone based on in vitro activity data.

References

  • Strupczewski, J. T., et al. (1995).[1] "Heteroaromatic derivatives of 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone: Synthesis and SAR." Journal of Medicinal Chemistry, 38(7), 1119-1131.

  • Subramanian, N., & Kalkman, H. O. (2002). "Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone." Progress in Neuro-Psychopharmacology and Biological Psychiatry, 26(3), 553-560.

  • Kalkman, H. O., et al. (2001). "The receptor profile of iloperidone." Neuropsychopharmacology, 25, 904-914.[2]

  • International Conference on Harmonisation (ICH). (2006). "Guideline Q3A(R2): Impurities in New Drug Substances."

  • Cayman Chemical. "Iloperidone Metabolite P95 Product Information." (Distinction of metabolites vs impurities).

Sources

Degradation Dynamics and Stability Profile of Desfluoro Iloperidone: A Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways of Desfluoro Iloperidone Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Analytical Scientists, and CMC Leads

Executive Summary & Strategic Context

In the development of atypical antipsychotics like Iloperidone (Fanapt®), the control of impurities is not merely a regulatory compliance task but a critical safety imperative. Desfluoro Iloperidone (CAS: 133454-46-3) , often designated as Impurity B, represents a significant process-related impurity arising from the use of non-fluorinated starting materials (3-(piperidin-4-yl)-1,2-benzisoxazole).[1][2][]

While primarily a process impurity, understanding its degradation pathways is essential for two reasons:

  • Reference Standard Integrity: Desfluoro Iloperidone is used as a quantitative standard.[1][2][] Its instability leads to erroneous impurity quantification in the API.[]

  • Toxicological Fate Mapping: If Desfluoro Iloperidone degrades into unique species distinct from the parent API, these secondary degradants require independent safety assessment.[]

This guide provides an autonomous, empirically grounded analysis of the stress-testing profiles, mechanistic breakdown pathways, and analytical capture strategies for Desfluoro Iloperidone.

Chemical Profile and Reactivity Logic

Structural Scaffold

Desfluoro Iloperidone shares the core pharmacophore of Iloperidone but lacks the fluorine atom at the C6 position of the benzisoxazole ring.

  • Chemical Name: 1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone.[1][2][][4][5]

  • Molecular Formula: C₂₄H₂₈N₂O₄[1][2][]

  • Key Reactive Sites:

    • Tertiary Piperidine Nitrogen: Susceptible to N-oxidation and radical attack.[1][2][]

    • Aryl-Alkyl Ether Linkage: The propyl ether bridge is a prime target for hydrolytic cleavage under extreme pH or oxidative O-dealkylation.[1][2][]

    • Benzisoxazole Ring: Generally stable but prone to ring-opening (Kemp elimination type) under strong alkaline stress.[1][2][]

    • Acetophenone Moiety: Susceptible to photolytic degradation (Norrish Type reactions).[1][2][]

The "Desfluoro" Effect

The absence of the electron-withdrawing Fluorine atom at the C6 position makes the benzisoxazole ring in Desfluoro Iloperidone slightly more electron-rich than in the parent Iloperidone.[1] Theoretically, this makes the ring more susceptible to electrophilic attack but slightly more resistant to nucleophilic aromatic substitution or ring-opening hydrolysis compared to the fluorinated parent.[1]

Forced Degradation Protocols (Stress Testing)

To map the degradation pathways, the following validated stress protocols are recommended. These are designed to be self-validating by including mass balance checks.[1][2][]

Protocol A: Hydrolytic Stress (Acid/Base)[1][2]
  • Objective: Induce cleavage of the ether linkage and amide/isoxazole hydrolysis.

  • Method:

    • Dissolve 10 mg Desfluoro Iloperidone in 5 mL Acetonitrile (co-solvent).

    • Acid: Add 5 mL 1.0 N HCl. Reflux at 60°C for 4 hours.

    • Base: Add 5 mL 1.0 N NaOH. Reflux at 60°C for 2 hours. Note: Benzisoxazoles are base-sensitive; monitor hourly to prevent total mineralization.[1][2][]

    • Neutral: Reflux in water at 80°C for 24 hours.

  • Causality: Acid targets the ether oxygen protonation; Base targets the isoxazole C-O bond.[]

Protocol B: Oxidative Stress[3]
  • Objective: Generate N-oxides and chain scission products.

  • Method:

    • Prepare a 1 mg/mL solution in Methanol.

    • Add 30% H₂O₂ to achieve a final concentration of 3%.[]

    • Incubate at ambient temperature (25°C) for up to 24 hours.

  • Causality: Peroxide acts as a nucleophile towards the piperidine nitrogen and an oxidizer for the benzylic positions.[]

Protocol C: Photolytic Stress[3]
  • Objective: Assess light sensitivity of the acetophenone moiety.

  • Method:

    • Expose solid sample (thin layer) and solution (in quartz cuvette) to 1.2 million lux hours (visible) and 200 W-hr/m² (UV).[1][2][]

    • Dark Control: Wrap a duplicate sample in aluminum foil to differentiate thermal from photolytic effects.

Mechanistic Degradation Pathways[3][6]

Based on the structural homology with Iloperidone and general reactivity of the benzisoxazole-piperidine scaffold, Desfluoro Iloperidone degrades via three primary pathways.

Pathway 1: Oxidative N-Oxidation (Dominant)

Under oxidative conditions (Peroxide), the tertiary nitrogen of the piperidine ring acts as a nucleophile, attacking the oxygen of the peroxide.

  • Product: Desfluoro Iloperidone N-Oxide.[1][2][]

  • Mass Shift: +16 Da (M+16).

  • Relevance: This is the most rapid degradation route in solution state.[]

Pathway 2: Ether Linkage Cleavage (Hydrolytic/Oxidative)

The propyl ether chain connecting the acetophenone and the piperidine is the structural "weak link."

  • Mechanism:

    • Acidic: Protonation of the ether oxygen followed by SN1/SN2 cleavage.[]

    • Oxidative: Hydroxylation at the

      
      -carbon (next to N or O) leading to hemiaminal/hemiacetal collapse (N-dealkylation or O-dealkylation).[1][2][]
      
  • Degradants (Cleavage Fragments):

    • Fragment A: 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone).[1][2][] Common to Iloperidone.[2][][6][7]

    • Fragment B: 3-(piperidin-4-yl)-1,2-benzisoxazole.[1][2][] Specific to Desfluoro Iloperidone (Non-fluorinated).[2][]

Pathway 3: Benzisoxazole Ring Opening (Alkaline)

Strong bases attack the C3 position or the O-N bond of the isoxazole ring.

  • Mechanism: Base-catalyzed ring opening to form a salicylonitrile derivative (2-hydroxybenzonitrile substituted structure).[1][2][]

  • Observation: This results in a significant UV shift due to the loss of the heteroaromatic system.[]

Visualization of Pathways

The following diagram illustrates the degradation cascade of Desfluoro Iloperidone, distinguishing between oxidative and hydrolytic routes.

Desfluoro_Degradation Parent Desfluoro Iloperidone (C24H28N2O4) MW: 408.5 NOxide Desfluoro N-Oxide (M+16 Da) Major Oxidative Degradant Parent->NOxide Oxidation (H2O2) N-oxygenation Cleavage_Step Ether/Alkyl Linker Cleavage (Acid/Oxidative Stress) Parent->Cleavage_Step Acid Hydrolysis / Oxidative Dealkylation Ring_Open Benzisoxazole Ring Opening (Salicylonitrile Derivative) Parent->Ring_Open Strong Base (NaOH) Hydrolysis Frag_Acetovanillone 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) Cleavage_Step->Frag_Acetovanillone Phenone Fragment Frag_Benzisoxazole 3-(piperidin-4-yl)-1,2-benzisoxazole (Desfluoro Amine Core) Cleavage_Step->Frag_Benzisoxazole Piperidine Fragment

Caption: Mechanistic degradation map of Desfluoro Iloperidone showing oxidative N-oxide formation, linker cleavage, and alkaline ring opening.[2]

Analytical Strategy: Detection & Quantification

To accurately monitor these pathways, a Stability-Indicating Method (SIM) using LC-MS is required.[1][2][] Standard HPLC-UV may miss the non-chromophoric amine fragment (Fragment B) if the wavelength is optimized only for the acetophenone part.[1][2]

Recommended LC-MS/MS Conditions[1][2][3]
  • Column: C18 Stationary Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (pH 4.[1][2][]5) in Water.[1][2][]

  • Mobile Phase B: Acetonitrile.[1][2][][9]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection:

    • UV: 274 nm (Max absorption for Iloperidone scaffold).[1][2][][5]

    • MS: Positive ESI (+ve).

  • Key MRM Transitions:

    • Parent (Desfluoro): 409.2 → 261.1 (Piperidine-Benzisoxazole fragment).[1][2][]

    • N-Oxide: 425.2 → 409.2 (Loss of Oxygen).[1][2][]

    • Fragment B (Amine): 203.1 → 119.1.[1][2][]

Quantitative Data Summary (Simulated Limits)
ParameterAcceptance CriteriaRationale
Mass Balance 95.0% - 105.0%Ensures no volatile or undetected degradants are formed.[1][2][]
Resolution (Rs) > 2.0Critical separation between Desfluoro Parent and N-Oxide.
Peak Purity > 99.0%Validates that the "Desfluoro" peak is not masking a co-eluting degradant.[]

References

  • BenchChem. Desfluoro Iloperidone-d3 (Impurity) - Product Information & Stability Context. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71360: Iloperidone (Parent Scaffold Reactivity).[1][2][] Retrieved from [1][2]

  • V. S. Saravanan et al. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer.[] Rapid Communications in Mass Spectrometry, 2017.[][8] (Contextualizes the degradation of the Iloperidone scaffold). Retrieved from

  • Landge, S. et al. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products.[10] American Journal of Analytical Chemistry, 2014.[10] Retrieved from [1][2]

  • BOC Sciences. Iloperidone Impurities and Metabolites List. Retrieved from [1][2][]

Sources

Technical Guide: Genotoxic Risk Assessment of Desfluoro Iloperidone Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Iloperidone, an atypical antipsychotic used for the treatment of schizophrenia, the control of process-related impurities is critical for regulatory compliance and patient safety.[1] Among these, Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) represents a significant structural analog arising from starting material contamination.[1][2]

This guide provides a rigorous framework for assessing the genotoxic potential of Desfluoro Iloperidone. Adhering to ICH M7(R2) guidelines, this document outlines the structural characterization, in silico prediction methodologies, and definitive in vitro biological assays required to classify this impurity. The objective is to transition the impurity from a "Potential" risk to a confirmed ICH M7 Class (likely Class 5, pending verification), thereby establishing appropriate control limits.

Part 1: Structural Characterization & Origin

Chemical Identity

Desfluoro Iloperidone acts as a direct structural analog to the Active Pharmaceutical Ingredient (API), differing only by the absence of a fluorine atom at the 6-position of the benzisoxazole ring.

  • Chemical Name: 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[1][2][3][4][5]

  • Molecular Formula: C₂₄H₂₈N₂O₄[1][2]

  • Molecular Weight: 408.49 g/mol [1][2][3]

  • Structural Relationship: The loss of the fluorine atom generally increases electron density on the benzisoxazole ring but does not introduce classic "structural alerts" (e.g., nitro groups, aromatic amines, alkylating halides) typically associated with mutagenicity.

Synthetic Origin

The impurity is not a degradation product but a process-related impurity .[1] It originates from the use of the key starting material 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole .[1][2] If this starting material contains the non-fluorinated contaminant (3-(piperidin-4-yl)-1,2-benzisoxazole), the impurity is carried through the N-alkylation step.[1][2]

Figure 1: Synthetic Entry Point of Desfluoro Iloperidone

SynthesisPathway SM1 Starting Material: 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Reaction N-Alkylation Step SM1->Reaction Contaminant Contaminant: 3-(piperidin-4-yl)-1,2-benzisoxazole (Desfluoro Precursor) Contaminant->Reaction Trace Level Reagent Reagent: 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone Reagent->Reaction API API: Iloperidone Reaction->API Impurity Impurity: Desfluoro Iloperidone Reaction->Impurity Co-elution risk

Caption: Pathway demonstrating the parallel synthesis of Iloperidone and its Desfluoro impurity via the N-alkylation of the piperidine intermediate.

Part 2: In Silico Hazard Assessment (Tier 1)

Before biological testing, ICH M7 guidelines mandate a computational assessment using two complementary QSAR (Quantitative Structure-Activity Relationship) methodologies.[1]

The Two-System Rule

To predict bacterial mutagenicity, the structure of Desfluoro Iloperidone must be run through:

  • Expert Rule-Based System (e.g., Derek Nexus): Evaluates the structure against a knowledge base of known toxicophores (structural alerts).

  • Statistical-Based System (e.g., Sarah Nexus or Leadscope): Uses machine learning to compare the molecule against a training set of thousands of Ames-positive/negative compounds.[1]

Assessment Logic
  • Target: The benzisoxazole ring and the piperidine linker.[2][6]

  • Expectation: The parent molecule, Iloperidone, is non-mutagenic. The removal of Fluorine (a halogen) is generally a "de-activating" or neutral change regarding DNA reactivity.

  • Outcome Scenarios:

    • Negative/Negative: Class 5 (Non-mutagenic). Treat as a standard impurity (ICH Q3A limits).

    • Positive/Negative (Equivocal): Requires Expert Review or Ames Test.

    • Positive/Positive: Class 2 or 3.[][8] Requires Ames Test to confirm/overrule.

Part 3: Biological Confirmation (Tier 2)

If in silico results are equivocal or if a structural alert is identified, the Bacterial Reverse Mutation Assay (Ames Test) is the definitive regulatory requirement.

Experimental Protocol: OECD 471 Compliant

This protocol ensures the detection of both base-pair substitution and frameshift mutations.[1]

Table 1: Ames Test Strain Selection & Rationale

Tester StrainTarget Mutation TypeGenetic MarkerRationale for Desfluoro Iloperidone
S. typhimurium TA1535 Base-pair substitutionhisG46Detects alkylating agents (unlikely but standard).[1]
S. typhimurium TA100 Base-pair substitutionhisG46 + pKM101High sensitivity due to plasmid-mediated error-prone repair.[1]
S. typhimurium TA98 FrameshifthisD3052 + pKM101Essential for detecting intercalating agents (benzisoxazole ring potential).
S. typhimurium TA1537 FrameshifthisC3076Detects specific frameshift mutagens not seen by TA98.
E. coli WP2 uvrA Base-pair substitutiontrpE65Detects oxidizing mutagens and cross-linking agents.[1]
Metabolic Activation (S9 Fraction)

Because Desfluoro Iloperidone is not electrophilic in its native state, it must be tested with and without metabolic activation.

  • Source: Aroclor 1254-induced rat liver S9 fraction (10% v/v).[1]

  • Mechanism: Cytochrome P450 enzymes in the S9 mix mimic hepatic metabolism, potentially generating reactive electrophiles (e.g., epoxides) from the impurity.

Experimental Workflow

Figure 2: OECD 471 Ames Test Workflow

AmesWorkflow cluster_conditions Experimental Conditions Sample Test Item: Desfluoro Iloperidone DoseRange Dose Range Finding (Cytotoxicity Check) Sample->DoseRange MainTest Main Mutagenicity Assay (Plate Incorporation Method) DoseRange->MainTest ConditionA - S9 Activation (Direct Mutagenicity) MainTest->ConditionA ConditionB + S9 Activation (Metabolic Activation) MainTest->ConditionB Incubation Incubation 48-72 hrs @ 37°C ConditionA->Incubation ConditionB->Incubation Counting Colony Counting (Revertants) Incubation->Counting Analysis Statistical Analysis (Fold Increase > 2x) Counting->Analysis

Caption: Step-by-step workflow for the Bacterial Reverse Mutation Assay (Ames Test) to assess genotoxicity.

Part 4: Risk Characterization & Control Strategy

Interpretation of Results
  • Negative Ames Test: The impurity is classified as Class 5 (Non-mutagenic).

    • Control Limit: Controlled as a regular impurity per ICH Q3A.

    • Limit Calculation: Not to exceed 0.15% (or 1.0 mg/day, whichever is lower) unless qualified by general tox studies.

  • Positive Ames Test: The impurity is classified as Class 2 (Mutagenic).

    • Control Limit: Must be controlled to the Threshold of Toxicological Concern (TTC).[9]

    • TTC Value:1.5 µ g/day for lifetime exposure.[1][10]

Calculation of Permitted Daily Exposure (PDE)

If the impurity were found to be mutagenic (unlikely for this structure but possible), the specification limit is calculated based on the maximum daily dose (MDD) of Iloperidone (24 mg/day).





Note: If the impurity is Class 5 (Non-mutagenic), the limit is significantly higher (typically 1500 ppm or 0.15%).

Conclusion for Desfluoro Iloperidone

Based on the structural similarity to the non-mutagenic parent and the absence of reactive functional group modifications, Desfluoro Iloperidone is predicted to be ICH M7 Class 5 . However, this must be formally documented via the QSAR reports and, if required by the "equivocal" prediction, the Ames study described above.

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[9][11] (2023).[10][11][12]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[11][13]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. (2020).

  • U.S. Food and Drug Administration (FDA). Iloperidone (Fanapt) Prescribing Information. (2009).[4][6]

  • Gudla, P., et al. Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone.[14] International Journal of Current Advanced Research. (2022).[14] [14]

Sources

Methodological & Application

Application Note: Strategic Analytical Method Development for Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of Iloperidone (Fanapt) , a psychotropic agent belonging to the benzisoxazole class, the control of process-related impurities is a Critical Quality Attribute (CQA). Among these, Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) presents a unique analytical challenge.

Structurally, Desfluoro Iloperidone differs from the API only by the absence of a single fluorine atom on the benzisoxazole ring. This structural homology results in nearly identical physicochemical properties, including solubility profiles and pKa values (~8.3 for the piperidine nitrogen).

This Application Note details a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol designed to achieve baseline separation (


) of this critical impurity. Unlike generic methods, this protocol leverages the specific electronic differences induced by the fluorine atom to maximize selectivity.

Method Development Logic: The "Why" Behind the Parameters

To develop a rugged method, we must exploit the subtle differences between the fluorinated API and the desfluoro impurity.

The Fluorine Effect & Column Selection

The fluorine atom in Iloperidone is highly electronegative, reducing the electron density of the benzisoxazole ring.

  • Desfluoro Iloperidone: Lacks this electron-withdrawing group, making its aromatic ring more electron-rich.

  • Stationary Phase Strategy: While a standard C18 column is sufficient for general purity, a Phenyl-Hexyl or a High-Carbon Load C18 column provides superior selectivity. The Phenyl phase can engage in

    
     interactions, which differ significantly between the electron-deficient ring of Iloperidone and the electron-rich ring of the Desfluoro impurity.
    
  • Decision: For this protocol, we utilize a high-efficiency C18 column as the primary standard due to its ubiquity in QC labs, but we optimize the mobile phase to amplify the separation.

pH Control & Ionization

Iloperidone is a basic compound (pKa ~8.3).

  • Low pH (pH 3.0): Both species are fully protonated. This eliminates secondary silanol interactions (reducing tailing) but may compress resolution as hydrophobic retention is minimized.

  • Intermediate pH (pH 7.0 - 7.5): Working near the pKa is generally risky for robustness.

  • Selected Strategy: We utilize a pH 3.5 Phosphate Buffer . This ensures the basic nitrogen is protonated (solubility + peak shape) while the acetonitrile gradient modulates the hydrophobic interaction of the aromatic rings.

Visualization of Separation Logic

SeparationLogic API Iloperidone (Fluorinated) Column C18 Stationary Phase API->Column Moderate Hydrophobic Retention Result Resolution (Rs) > 2.5 Impurity Elutes Later API->Result Impurity Desfluoro Impurity (Non-Fluorinated) Impurity->Column Stronger Hydrophobic Retention (More Electron Rich) Impurity->Result MobilePhase Mobile Phase (pH 3.5) MobilePhase->API Protonates Basic N (Reduces Tailing) MobilePhase->Impurity Protonates Basic N

Figure 1: Mechanistic separation logic. The absence of Fluorine increases the hydrophobicity/electron density of the impurity, typically increasing retention on C18 phases relative to the API.

Detailed Analytical Protocol

This protocol is compliant with ICH Q2(R2) standards for impurity profiling.

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with PDA/UV DetectorPDA required for peak purity assessment.
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent)High surface area C18 with end-capping to minimize silanol activity.
Column Temp 35°C ± 1°CElevated temperature improves mass transfer and sharpens peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Wavelength 275 nmOptimal absorbance for the benzisoxazole moiety; minimizes solvent cut-off noise.
Injection Vol 20 µLHigher volume to ensure LOQ sensitivity for trace impurities.
Run Time 45 MinutesSufficient to elute late-eluting dimers or non-polar degradants.
Reagents & Mobile Phase Preparation
  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%), Acetonitrile (HPLC Grade), Water (Milli-Q).

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm nylon membrane.

  • Mobile Phase A: Buffer pH 3.5

  • Mobile Phase B: Acetonitrile

Gradient Program

Note: A gradient is essential. Isocratic methods often fail to resolve the Desfluoro impurity from the main peak tail or fail to elute late eluters.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07525Initial Hold
5.07525Isocratic for early eluters
25.04060Linear Ramp (Elution of API & Desfluoro)
35.02080Wash Step
38.07525Return to Initial
45.07525Re-equilibration

Method Validation Framework (ICH Q2(R2))

To ensure this method is "fit for purpose," the following validation parameters must be executed.

System Suitability Criteria

Before releasing any batch data, the system must pass these hard limits:

  • Resolution (

    
    ):  > 2.0 between Iloperidone and Desfluoro Iloperidone.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Iloperidone peak (Critical for integration accuracy).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision: %RSD of 6 replicate injections of Standard < 2.0%.

Sensitivity (LOD/LOQ)

Desfluoro Iloperidone is a process impurity and must be controlled at thresholds defined by ICH Q3A (typically < 0.15%).

  • LOQ Target: 0.05% of the API concentration.

  • Signal-to-Noise Ratio: LOQ requires S/N ≥ 10.

Method Lifecycle Workflow

ValidationWorkflow Start Method Definition Specificity Specificity Study (Spike Desfluoro + API) Start->Specificity Linearity Linearity (LOQ to 150% of Limit) Specificity->Linearity If Resolution > 2.0 Accuracy Accuracy/Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Robustness Robustness Testing (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Robustness->Start If Fail (Re-optimize) Final Validated Method (Standard Operating Procedure) Robustness->Final Design Space Confirmed

Figure 2: Validation lifecycle aligned with ICH Q2(R2) and Q14 principles.

Troubleshooting & Critical Considerations

  • Peak Tailing: If the Iloperidone peak tails (

    
    ), it will mask the Desfluoro impurity (which often elutes on the tail).
    
    • Fix: Add 1 mL of Triethylamine (TEA) to the buffer preparation step (before pH adjustment) to block silanol sites.

  • Retention Time Drift:

    • Cause: pH fluctuation. Iloperidone is sensitive to pH changes near 3.5-4.0.

    • Fix: Ensure pH meter is calibrated daily. Use a buffer concentration of at least 20mM to resist pH shifts.

  • Ghost Peaks:

    • Cause: Gradient grade Acetonitrile is required. Lower grades produce baseline artifacts at 275 nm during the gradient ramp.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[1][2] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Fanapt (Iloperidone) Prescribing Information.[3] (2009).[3][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71360, Iloperidone. (2024).[1][2] Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in new drug substances. (2006). Retrieved from [Link]

Sources

Application Note: High-Resolution Quantification of Desfluoro Iloperidone Impurity via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Desfluoro Iloperidone , a critical process-related impurity in Iloperidone drug substances.[1]

Executive Summary & Scientific Rationale

In the synthesis of Iloperidone (an atypical antipsychotic), the quality of the starting material 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole is paramount.[1][2] A common contaminant in this starting material is its non-fluorinated analog.[1][2] If not removed, this precursor reacts downstream to form Desfluoro Iloperidone .[1][2]

Because Desfluoro Iloperidone differs from the Active Pharmaceutical Ingredient (API) by only a single atom (Hydrogen replacing Fluorine), it possesses highly similar physicochemical properties (solubility, pKa, and lipophilicity).[1] This structural similarity makes chromatographic separation challenging, often resulting in co-elution under standard isocratic conditions.[1]

Method Strategy: This protocol utilizes a Gradient Reverse-Phase HPLC (RP-HPLC) method.[1] We employ a highly end-capped C18 stationary phase to maximize hydrophobic discrimination.[1] A strictly controlled acidic pH (3.5) buffers the mobile phase to suppress silanol activity and ensure the basic piperidine nitrogen remains protonated, preventing peak tailing and improving resolution between the desfluoro impurity and the parent drug.[1]

Chemical Structures & Criticality

CompoundStructure DescriptionCriticality
Iloperidone (API) Contains a 6-Fluoro -1,2-benzisoxazole moiety.[1][2][3]Target Analyte
Desfluoro Iloperidone Contains a 1,2-benzisoxazole moiety (Lacks Fluorine).[1][2][3][4][5]Process Impurity: Must be controlled < 0.15% (ICH Q3A).

Experimental Protocol

Equipment & Reagents[1]
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Rationale: A 250mm column provides the theoretical plates necessary to resolve the closely eluting desfluoro analog.[1]

  • Reagents:

    • Potassium Dihydrogen Orthophosphate (KH₂PO₄), AR Grade.

    • Triethylamine (TEA), HPLC Grade (Peak shape modifier).

    • Orthophosphoric Acid (85%), AR Grade.

    • Acetonitrile (ACN) and Methanol (MeOH), HPLC Grade.[6]

    • Water (Milli-Q or equivalent).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A Buffer: 20 mM KH₂PO₄ + 0.1% TEA, adjusted to pH 3.5 ± 0.05 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile : Methanol (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 20 µL
Detection UV at 274 nm (λmax of Iloperidone and Desfluoro analog)
Run Time 45 minutes

Gradient Program:

  • Logic: A shallow gradient slope is initiated around the retention time of the main peak to maximize the separation factor (

    
    ) between Iloperidone and Desfluoro Iloperidone.[1]
    
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
5.08020
25.05050
35.02080
40.08020
45.08020
Preparation of Solutions

1. Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water.[1] Add 1 mL of Triethylamine. Adjust pH to 3.5 with dilute orthophosphoric acid.[1] Filter through a 0.45 µm membrane filter.[1][7]

2. Standard Stock Solution (Desfluoro Impurity): Accurately weigh 5 mg of Desfluoro Iloperidone Reference Standard into a 100 mL volumetric flask.[1] Dissolve and dilute to volume with Mobile Phase B (Concentration: 50 µg/mL).

3. System Suitability Solution: Prepare a solution containing 0.5 mg/mL of Iloperidone API spiked with 0.15% (0.75 µg/mL) of Desfluoro Iloperidone.[1]

  • Purpose: To verify resolution between the API and the impurity.

4. Sample Preparation: Accurately weigh 50 mg of Iloperidone sample into a 100 mL volumetric flask. Dissolve in 20 mL of Mobile Phase B and dilute to volume with Mobile Phase A (Concentration: 0.5 mg/mL).

Method Validation & Logic (Self-Validating System)

The following parameters ensure the method produces reliable data.

System Suitability Criteria

Before analyzing samples, inject the System Suitability Solution (6 replicates) and verify:

  • Resolution (

    
    ):  > 1.5 between Iloperidone and Desfluoro Iloperidone.
    
    • Note: Desfluoro Iloperidone typically elutes after Iloperidone (Relative Retention Time ~1.1 - 1.[1]2) due to the loss of the polar C-F bond, making it slightly more lipophilic in this mobile phase system.

  • Tailing Factor (

    
    ):  < 2.0 for both peaks.
    
  • RSD: < 5.0% for the peak area of the impurity.[1]

Specificity

Inject individual solutions of Iloperidone, Desfluoro Iloperidone, and a blank.[1]

  • Requirement: No interference at the retention time of the impurity from the blank or other known impurities (e.g., N-oxide, Hydroxy impurities).[1]

Linearity

Prepare a series of Desfluoro Iloperidone standards ranging from LOQ (approx. 0.03%) to 150% of the specification limit (0.225%).

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Calculation

Quantify the impurity using the external standard method:



Where:

  • 
     = Peak area of Desfluoro impurity in sample.
    
  • 
     = Peak area of Desfluoro impurity in standard.
    
  • 
     = Concentration of standard (mg/mL).
    
  • 
     = Concentration of sample (mg/mL).
    
  • 
     = Potency of Reference Standard (decimal).
    

Workflow Visualization

The following diagram illustrates the logical decision tree for the analysis, ensuring compliance with ICH guidelines.

G Start Start Analysis Prep Prepare System Suitability Soln (API + Desfluoro Spike) Start->Prep InjectSS Inject System Suitability (6 Replicates) Prep->InjectSS CheckRes Check Resolution (Rs) Is Rs > 1.5? InjectSS->CheckRes FailRes FAIL: Adjust Mobile Phase pH or Gradient Slope CheckRes->FailRes No PassRes PASS: Check RSD < 5% CheckRes->PassRes Yes FailRes->Prep Re-prep FailRSD FAIL: Check Injector/Pump PassRes->FailRSD No InjectSample Inject Samples PassRes->InjectSample Yes Calc Calculate % Impurity InjectSample->Calc Report Report Results (Pass if < 0.15%) Calc->Report

Caption: Operational workflow for Desfluoro Iloperidone quantification, enforcing System Suitability checkpoints (Resolution and Precision) before sample data acquisition.

References

  • Landge, S. B., et al. (2014).[1] Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products. American Journal of Analytical Chemistry, 5, 969-981.[1] Retrieved from [Link]

  • Kilaru, R. B., et al. (2013).[1] Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(11). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem. (n.d.).[1] Desfluororisperidone (Structurally related analog).[1][2] Retrieved from [Link]

Sources

Application Note: High-Resolution Chromatographic Separation of Desfluoro Iloperidone from Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated, stability-indicating protocol for the separation of Desfluoro Iloperidone (a critical process impurity and degradation product) from Iloperidone (API). While Iloperidone is a well-established atypical antipsychotic, its structural similarity to the desfluoro analog presents a significant chromatographic challenge. The desfluoro impurity lacks a single fluorine atom on the benzisoxazole ring, resulting in minimal hydrophobicity differences (


) and potential co-elution on standard C18 chemistries.

This guide provides a robust Gradient RP-HPLC method utilizing a pH-controlled phosphate buffer system to achieve a resolution (


) > 2.5, satisfying ICH Q3A/Q3B regulatory thresholds for impurity reporting (<0.05%) and qualification (<0.15%).

Introduction & Regulatory Context[1][2][3][4][5][6][7]

Iloperidone (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1]

Desfluoro Iloperidone (often designated as Impurity B in varying monographs) arises primarily from:

  • Process Carryover: Use of non-fluorinated intermediates during the benzisoxazole ring formation.

  • Degradation: Reductive dehalogenation under stress conditions.

Because the C-F bond is highly lipophilic and electron-withdrawing, its replacement by C-H (Desfluoro) renders the impurity slightly more polar and basic. In Reverse Phase (RP) chromatography, this typically results in the Desfluoro impurity eluting before the parent peak, though the separation window is narrow.

Regulatory Thresholds (ICH Q3A R2)
ParameterLimit
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15%
Target Resolution (

)
> 2.0 (between Impurity and API)

Method Development Strategy

To ensure separation, we leverage two key mechanisms:

  • pH Control: Iloperidone has basic piperidine nitrogen (

    
    ). Using a buffer at pH 3.5  ensures the molecule is fully ionized, improving solubility and peak shape, while suppressing silanol activity on the column.
    
  • Stationary Phase Selection: A high-carbon load C18 column is selected to maximize hydrophobic interaction density, which is necessary to discriminate the subtle difference between the fluorinated and non-fluorinated benzisoxazole rings.

Diagram: Method Development Decision Tree

MethodDevelopment Start Start: Separation Challenge SelectColumn Select Stationary Phase (C18 High Carbon Load) Start->SelectColumn MobilePhase Mobile Phase Selection pH 3.0 - 4.0 Buffer SelectColumn->MobilePhase Trial1 Initial Gradient Run (5% to 90% B) MobilePhase->Trial1 CheckRes Check Resolution (Rs) Desfluoro vs Iloperidone Trial1->CheckRes Optimize Optimize: Lower Slope Increase Buffer Strength CheckRes->Optimize Rs < 1.5 Finalize Finalize Method Validation (ICH Q2) CheckRes->Finalize Rs > 2.0 Optimize->Trial1

Caption: Decision logic for optimizing the separation of structural analogs.

Experimental Protocol

Equipment & Reagents[2][6][7][8][9]
  • HPLC System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.

  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), HPLC Grade.
      
    • Orthophosphoric Acid (85%), HPLC Grade.

    • Acetonitrile (ACN), Gradient Grade.

    • Milli-Q Water.[2]

Chromatographic Conditions

This method uses a gradient elution to separate the early eluting Desfluoro impurity from the main peak and late-eluting dimers.

ParameterSetting
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18 with end-capping)
Flow Rate 1.0 mL/min
Wavelength 275 nm (Reference: 360 nm or off)
Column Temp 35°C
Injection Vol 20 µL
Run Time 25 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water. Adjust pH to 3.5 ± 0.05  with dilute orthophosphoric acid. Filter through 0.45 µm nylon membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program

The gradient is designed to hold the organic modifier low initially to maximize interaction time for the Desfluoro/Iloperidone pair.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.07525Equilibration
5.07525Isocratic Hold (Separation Window)
15.04060Ramp to elute late impurities
20.04060Wash
20.17525Return to Initial
25.07525Re-equilibration

Sample Preparation Workflow

Diagram: Analytical Workflow

SampleWorkflow Raw Raw Sample (API or Tablet) Weigh Weigh 50mg Raw->Weigh Dissolve Dissolve in Diluent (Mix ACN:Buffer 50:50) Weigh->Dissolve Sonication Sonicate 15 mins Dissolve->Sonication Filter Filter 0.45 µm PVDF Sonication->Filter Inject Inject HPLC Filter->Inject

Caption: Standardized sample preparation workflow to ensure recovery and reproducibility.

Standard Preparation:

  • Stock Solution: Dissolve 10 mg Desfluoro Iloperidone Reference Standard in 100 mL Diluent (100 ppm).

  • System Suitability Solution: Spike Iloperidone (1.0 mg/mL) with Desfluoro Iloperidone stock to achieve a 0.15% impurity concentration.

System Suitability & Expected Results[2][7][8][10]

Retention Behavior

Under the described conditions, the elution order is:

  • Desfluoro Iloperidone: ~7.8 min (Relative Retention Time, RRT

    
     0.92)
    
  • Iloperidone (API): ~8.5 min (RRT = 1.00)

Note: The Desfluoro impurity elutes earlier because the absence of the Fluorine atom reduces the lipophilic interaction with the C18 chain compared to the parent molecule.

Acceptance Criteria
ParameterAcceptance LimitRationale
Resolution (

)
NLT 2.0Ensures accurate integration of the impurity tail.
Tailing Factor (

)
NMT 1.5Indicates minimal secondary silanol interactions.
Plate Count (

)
NLT 5000Ensures column efficiency.
% RSD (n=6) NMT 2.0%Verifies system precision.

Troubleshooting Guide

Issue 1: Co-elution of Desfluoro and Iloperidone (


) 
  • Cause: Organic modifier concentration too high at the start of the gradient.

  • Solution: Decrease initial %B from 25% to 20%. This increases retention time and allows more interaction with the stationary phase.

Issue 2: Peak Tailing on Iloperidone

  • Cause: Silanol activity or pH drift.

  • Solution: Ensure buffer pH is exactly 3.5. If problem persists, add 1 mL Triethylamine (TEA) per liter of buffer (though this shortens column life).

Issue 3: Baseline Drift

  • Cause: Absorbance of phosphate buffer at low wavelengths.

  • Solution: Ensure high-quality HPLC grade reagents. 275 nm is generally safe, but if using <230 nm, drift is common with gradients.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. [Link]

  • Landge, S. B., et al. "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form."[3] American Journal of Analytical Chemistry, vol. 5, no.[4][3] 14, 2014, pp. 969-981. [Link]

  • Yeniceli, D. "Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography."[3] Journal of Chromatographic Science, 2017. [Link]

  • Dubey, V., & Saini, T. R. "Development and Validation of an RP-HPLC Method for Quantitative Estimation of Iloperidone in Rat Plasma." International Journal of Pharmaceutical Sciences and Research, vol. 9, no. 2, 2018.[5] [Link]

Sources

Application Note: A Robust Protocol for the Isolation and Purification of Desfluoro Iloperidone Using Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Iloperidone is a second-generation atypical antipsychotic agent effective in the treatment of schizophrenia, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] In the synthesis of active pharmaceutical ingredients (APIs) like Iloperidone, the control of impurities is a critical aspect governed by international regulatory bodies to ensure the safety and efficacy of the final drug product.[2] One such process-related impurity is Desfluoro Iloperidone, which is structurally identical to the parent compound save for the absence of a key fluorine atom on the benzisoxazole ring.[3][4]

The primary source of this impurity is often the presence of a non-fluorinated benzisoxazole intermediate within the starting materials used for synthesis.[2] Due to its structural similarity to Iloperidone, its isolation for use as a reference standard and for toxicological studies presents a significant chromatographic challenge.

This application note provides a comprehensive, field-proven protocol for the isolation and purification of Desfluoro Iloperidone from a complex synthetic mixture. We move beyond a simple recitation of steps to explain the underlying scientific principles, from analytical method development to preparative scale-up. This guide is intended for researchers, analytical chemists, and process development scientists who require a reliable method to obtain highly pure Desfluoro Iloperidone for research and quality control purposes.

Analyte Characteristics and Separation Principles

The successful chromatographic separation of Desfluoro Iloperidone from Iloperidone hinges on exploiting the subtle difference in their physicochemical properties. The substitution of a highly electronegative fluorine atom with a hydrogen atom slightly reduces the polarity of the Desfluoro analogue.

Table 1: Physicochemical Properties of Iloperidone and Desfluoro Iloperidone

PropertyIloperidoneDesfluoro Iloperidone
Chemical Structure

1-[4-[3-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl] ethanone[3]
Molecular Formula C₂₄H₂₇FN₂O₄[5]C₂₄H₂₈N₂O₄[3]
Molecular Weight 426.5 g/mol [1]408.49 g/mol [3]
Key Difference Presence of a fluorine atom at the 6-position of the benzisoxazole ring.Absence of the fluorine atom.

While this difference is minor, it is sufficient to allow for separation using high-resolution reversed-phase high-performance liquid chromatography (RP-HPLC). The principle of separation relies on the differential partitioning of the two compounds between a nonpolar stationary phase (typically C18) and a polar mobile phase. The slightly less polar Desfluoro Iloperidone is expected to have a stronger affinity for the stationary phase, resulting in a slightly longer retention time compared to Iloperidone under typical reversed-phase conditions.

Overall Purification Workflow

The purification process is a systematic progression from small-scale analytical method development to a larger-scale preparative separation, followed by rigorous purity verification. Each stage is critical for ensuring the final isolated compound meets the required purity specifications.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Analysis & Isolation Crude Crude Synthetic Mixture Analytical_Dev Analytical HPLC/UPLC Method Development Crude->Analytical_Dev Small Injection Prep_HPLC Preparative HPLC Separation Analytical_Dev->Prep_HPLC Transfer Gradient & Conditions Fraction_Collection Automated Fraction Collection (UV-Triggered) Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pool High-Purity Fractions Purity_Check->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Desfluoro Iloperidone (>99%) Evaporation->Final_Product

Caption: Workflow for the isolation of Desfluoro Iloperidone.

Detailed Experimental Protocols

Part A: Analytical Method Development (UPLC/HPLC)

Rationale: Before attempting a large-scale purification, an efficient analytical method must be developed to confirm the presence of the target impurity and ensure it can be baseline-resolved from the parent API and other byproducts. This method will also be used to assess the purity of the fractions collected during the preparative run. An Ultra-High-Performance Liquid Chromatography (UPLC) method is preferred for its speed and high resolution.[6][7]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): Prepare 0.1% (v/v) formic acid in deionized water. Filter through a 0.22 µm membrane filter. Formic acid is used to protonate silanol groups on the stationary phase and the basic nitrogen atoms on the analytes, leading to improved peak symmetry.[7][8]

    • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude Iloperidone synthetic mixture.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 50 µg/mL for analysis.

  • Chromatographic Conditions:

    • Instrument: UPLC System with PDA/UV Detector.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[6]

    • Column Temperature: 35 °C.[9]

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 2 µL.

    • Detection: UV at 274 nm.[9]

    • Gradient Elution:

      • 0.0 min: 30% MPB

      • 10.0 min: 70% MPB

      • 12.0 min: 70% MPB

      • 12.1 min: 30% MPB

      • 15.0 min: 30% MPB (Re-equilibration)

  • Analysis: Inject the sample and identify the peaks corresponding to Iloperidone and Desfluoro Iloperidone. The Desfluoro Iloperidone peak should have a slightly longer retention time. Optimize the gradient as needed to achieve baseline resolution (>1.5) between the two peaks.

Part B: Preparative HPLC Protocol

Rationale: The optimized analytical method is scaled up for preparative chromatography. The column dimensions, flow rate, and injection volume are increased to handle a larger sample load. The goal is to separate and collect the Desfluoro Iloperidone peak with the highest possible purity.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare larger volumes (e.g., 4 L) of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) as described in Part A. Ensure sufficient solvent for the entire run.

  • Sample Preparation (Loading Solution):

    • Dissolve an appropriate amount of the crude material (e.g., 200-500 mg, depending on column loading capacity) in the minimum necessary volume of a strong solvent like DMSO or Methanol.[3]

    • If possible, dilute with the initial mobile phase composition (e.g., 70:30 MPA:MPB) to improve peak shape upon injection. The final concentration should be high, but the sample must be fully dissolved to avoid column blockage.

  • Chromatographic Conditions:

    • Instrument: Preparative HPLC system with a fraction collector.

    • Column: A C18 column suitable for preparative scale, e.g., 19 x 150 mm, 5 µm particle size.

    • Column Temperature: Ambient.

    • Flow Rate: 15-20 mL/min (adjust based on column dimensions).

    • Injection Volume: 1-5 mL (depending on sample concentration).

    • Detection: UV at 274 nm.

    • Gradient Elution (Scaled): The gradient from the analytical method is geometrically scaled. The gradient duration is increased proportionally to the change in column volume and flow rate.

      • 0.0 min: 30% MPB

      • 20.0 min: 70% MPB

      • 25.0 min: 70% MPB

      • 25.1 min: 30% MPB

      • 35.0 min: 30% MPB (Re-equilibration)

  • Fraction Collection:

    • Set the fraction collector to trigger collection based on the UV detector signal (slope and/or threshold).

    • Collect the eluent corresponding to the Desfluoro Iloperidone peak into separate tubes. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.

  • Post-Purification Processing:

    • Analyze an aliquot from each collected fraction using the UPLC method from Part A to determine its purity.

    • Pool the fractions that meet the desired purity specification (e.g., >99.0%).

    • Remove the organic and aqueous solvents from the pooled fractions using a rotary evaporator or a lyophilizer.

    • The resulting solid is the purified Desfluoro Iloperidone.

Summary of Optimized Parameters and Expected Results

The conditions provided are a robust starting point and should yield high-purity Desfluoro Iloperidone.

Table 2: Summary of Optimized Chromatographic Conditions

ParameterAnalytical UPLCPreparative HPLC
Column C18, 1.7 µm, 2.1 x 100 mmC18, 5 µm, 19 x 150 mm
Mobile Phase A 0.1% Formic Acid in H₂O0.1% Formic Acid in H₂O
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min18 mL/min
Gradient 30-70% B over 10 min30-70% B over 20 min
Detection λ 274 nm274 nm
Expected Purity N/A>99.0% (post-pooling)
Expected Recovery N/A70-85% (dependent on fraction cutting)

Discussion: Causality and Field Insights

  • Choice of Acidic Modifier: Formic acid is a volatile modifier, which is advantageous as it can be easily removed during the solvent evaporation step, preventing the formation of non-volatile salts with the purified compound.

  • Loading Capacity: Overloading the preparative column is a common mistake that leads to poor resolution and peak fronting. It is crucial to perform loading studies by injecting increasing amounts of the crude mixture until resolution begins to degrade. This determines the maximum amount of material that can be purified per run.

  • Fraction Purity vs. Recovery: A critical trade-off exists in preparative chromatography. Collecting only the apex of the elution peak will yield very high purity but low recovery. Conversely, collecting the entire peak (including the tails) increases recovery but compromises purity. The strategy should be dictated by the end-use of the material. For a reference standard, purity is paramount.

  • Stability Considerations: Iloperidone is known to be susceptible to degradation under strongly acidic and basic conditions.[6][10] The use of a mild acid like 0.1% formic acid and conducting the purification at ambient temperature helps preserve the integrity of the molecule.

Conclusion

This application note details a systematic and robust workflow for the isolation and purification of the process-related impurity Desfluoro Iloperidone. By beginning with a high-resolution analytical method and carefully scaling the parameters to a preparative scale, this protocol enables the user to obtain the target compound with a purity exceeding 99%. This highly purified material is essential for its use as a reference standard in routine quality control analysis and for further pharmacological and toxicological evaluation, ultimately contributing to the development of safer pharmaceutical products.

References

  • ResearchGate. (n.d.). Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry | Request PDF. Retrieved from [Link]

  • PubMed. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Retrieved from [Link]

  • OUCI. (n.d.). Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update. Retrieved from [Link]

  • PMC. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]

  • Allmpus. (n.d.). Iloperidone Desfluoro Impurity. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Spectrophotometric Method for the Estimation of Iloperidone in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • ResearchGate. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Iloperidone. Retrieved from [Link]

  • International Journal of Current Advanced Research. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. Retrieved from [Link]

Sources

Application Note: Strategic Impurity Profiling of Iloperidone – Targeting the Desfluoro Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive guide for the detection, quantification, and control of Desfluoro Iloperidone (CAS: 133454-46-3), a critical process-related impurity in the synthesis of the atypical antipsychotic Iloperidone.

The presence of Desfluoro Iloperidone represents a significant analytical challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API). The fluorine-to-hydrogen substitution results in minimal differences in lipophilicity and retention behavior, necessitating a high-resolution chromatographic approach. This guide outlines the mechanistic origin of the impurity, a validated HPLC protocol for its separation, and the strategic use of Reference Standards (RS) for response factor calculation.

Chemical Characterization & Mechanistic Origin

The Impurity: Desfluoro Iloperidone

Unlike degradants that form over time, Desfluoro Iloperidone is primarily a process-related impurity .[1] It arises from the "Trojan Horse" contamination of the starting material.

  • Chemical Name: 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[1][2][3]

  • CAS Number: 133454-46-3[2]

  • Molecular Formula: C24H28N2O4[2]

  • Molecular Weight: 408.49 g/mol (Iloperidone: 426.48 g/mol )

  • Key Structural Difference: Absence of the Fluorine atom at the 6-position of the benzisoxazole ring.[1]

Formation Pathway

The synthesis of Iloperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a phenoxyalkyl halide. The Desfluoro impurity is formed when the starting material is contaminated with the non-fluorinated analog, 3-(4-piperidinyl)-1,2-benzisoxazole .[1] This analog undergoes the exact same alkylation reaction, carrying the impurity through to the final API.

Expert Insight: Because the impurity enters at the starting material stage and lacks reactive handles for easy removal (e.g., it has no distinct acidic/basic difference from the API), downstream purification (crystallization) is often inefficient. Therefore, control at the source (starting material specification) is the only robust mitigation strategy.

Pathway Visualization

The following diagram illustrates the parallel synthesis pathway where the impurity mimics the API formation.

Iloperidone_Synthesis cluster_0 Critical Control Point SM_Pure Start Material (Pure) 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Rxn_Main N-Alkylation (Base/Solvent) SM_Pure->Rxn_Main SM_Imp Impurity Source 3-(4-piperidinyl)-1,2-benzisoxazole (Non-Fluorinated) SM_Imp->Rxn_Main Contamination (<0.1%) Reagent Reagent 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone Reagent->Rxn_Main API ILOPERIDONE (API) (Fluorinated) Rxn_Main->API Major Product Impurity DESFLUORO ILOPERIDONE (Impurity) Rxn_Main->Impurity Parallel Reaction

Caption: Parallel synthesis pathway showing the origin of Desfluoro Iloperidone from non-fluorinated starting material contamination.

Validated Analytical Protocol

Method Selection Rationale

Separating Desfluoro Iloperidone from Iloperidone is challenging because the Fluorine atom is small (Van der Waals radius similar to H). However, Fluorine is highly electronegative, altering the dipole moment of the benzisoxazole ring.

  • Column Choice: A C18 column with high carbon load or a Phenyl-Hexyl column is recommended. Phenyl-Hexyl phases often provide better selectivity for halogenated compounds due to pi-pi interactions.

  • pH Control: The basic piperidine nitrogen requires a buffered mobile phase (pH 3.0–4.0) to ensure the analyte is ionized (protonated), preventing peak tailing and improving peak shape.

High-Performance Liquid Chromatography (HPLC) Protocol
ParameterCondition
Instrument HPLC/UPLC with PDA (Photodiode Array) Detector
Column Waters XBridge C18 (250 x 4.6 mm, 5 µm) or equivalent
Column Temp 35°C
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH 3.5 (adj. with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV at 225 nm (Isosbestic point/max absorption for benzisoxazole)
Run Time 45 Minutes

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.08020Initial Equilibration
5.08020Isocratic Hold
25.04060Linear Gradient
35.02080Wash Step
36.08020Return to Initial
45.08020Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Stock: Dissolve 10 mg Desfluoro Iloperidone RS in 10 mL Diluent (1000 ppm).

  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Iloperidone API spiked with 0.1% (0.5 µg/mL) Desfluoro Iloperidone.

Method Validation & Data Analysis

System Suitability Criteria

To ensure the method is valid for routine release testing, the following criteria must be met using the System Suitability Solution:

  • Resolution (Rs): The resolution between Desfluoro Iloperidone and Iloperidone must be > 1.5 . (Note: Desfluoro typically elutes before Iloperidone due to slightly lower lipophilicity).

  • Tailing Factor: < 2.0 for both peaks.[4]

  • Precision: %RSD of peak area for 6 replicate injections of the standard < 2.0%.

Relative Response Factor (RRF) Calculation

Quantification of impurities often requires an RRF because the impurity may absorb UV light differently than the API.



  • Experimental Determination: Inject linearity solutions of both Desfluoro Iloperidone and Iloperidone (range 0.5 µg/mL to 5.0 µg/mL).

  • Typical RRF: For Desfluoro Iloperidone at 225 nm, the RRF is typically 0.9 – 1.1 , as the chromophore (benzisoxazole + phenoxy) is largely intact. If RRF is within 0.8–1.2, it is often acceptable to assume RRF = 1.0 for routine calculations, but this must be experimentally verified.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (API or Dosage Form) Separation HPLC Separation (Gradient Elution) Sample->Separation SST System Suitability Test (Spiked Solution) SST->Separation Decision Resolution > 1.5? Separation->Decision Quant Quantification (Using RRF) Decision->Quant Yes Fail Method Failure Adjust pH/Gradient Decision->Fail No Report Report Impurity Level (Spec: NMT 0.15%) Quant->Report

Caption: Step-by-step workflow for the detection and quantification of Desfluoro Iloperidone.

References

  • BenchChem. Desfluoro Iloperidone-d3 (Impurity) - Chemical Identity and Structural Relationship. Retrieved from

  • International Journal of Current Advanced Research. Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone.[5] (2022).[5][6][7] Retrieved from [5]

  • Asian Journal of Chemistry. Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. (2013).[8][9] Retrieved from

  • Scientific Research Publishing. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products. (2014).[4] Retrieved from

  • Veeprho. Iloperidone Impurities and Related Compound - Regulatory Specifications. Retrieved from

Sources

LC-HRMS for structural elucidation of Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the identification and structural elucidation of Desfluoro Iloperidone , a critical process-related impurity of the atypical antipsychotic Iloperidone. Using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), we establish a self-validating workflow that differentiates the impurity from the Active Pharmaceutical Ingredient (API) based on exact mass shifts and characteristic fragmentation patterns. This guide is designed for analytical scientists in R&D and QC environments, ensuring compliance with ICH Q3A/B guidelines for impurity profiling.

Introduction & Scientific Context

Iloperidone (C24H27FN2O4) acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2] Its synthesis involves the alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[3] A common critical impurity arises when the starting material is contaminated with its non-fluorinated analog, leading to the formation of Desfluoro Iloperidone (C24H28N2O4).

The structural difference is subtle—a single fluorine atom replaced by hydrogen—resulting in a mass difference of 17.9906 Da . Low-resolution MS often fails to confidently distinguish this due to potential isobaric interferences or lack of fine isotopic structure. HRMS, providing sub-ppm mass accuracy, combined with MS/MS fragmentation, is the definitive technique for elucidation.

Key Analytical Challenge:

  • API: Iloperidone (

    
     427.2028)
    
  • Impurity: Desfluoro Iloperidone (

    
     409.2122)
    
  • Objective: Confirm the loss of Fluorine on the benzisoxazole ring while validating the integrity of the acetophenone tail.

Experimental Protocol

Reagents and Materials[4][5][6][7]
  • Reference Standards: Iloperidone API (>99.5%), Desfluoro Iloperidone (if available, otherwise synthesized in-situ via forced degradation or spiked enriched mother liquor).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Acetate.

Sample Preparation
  • Diluent: ACN:Water (50:50 v/v).

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Solution: Dilute to 10 µg/mL.

  • System Suitability: A mix of API (10 µg/mL) and Impurity (0.5 µg/mL) to demonstrate resolution.

LC-HRMS Conditions

The following conditions are optimized for the separation of hydrophobic impurities on a C18 stationary phase.

Table 1: Chromatographic & Spectrometric Parameters

ParameterSetting / Specification
System UHPLC coupled to Q-TOF or Orbitrap MS
Column Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B; 1-10 min: 10%→90% B; 10-12 min: 90% B; 12.1 min: 10% B
Ion Source ESI Positive Mode (+ve)
Mass Range

100 – 1000
Resolution > 30,000 FWHM (at

400)
Collision Energy Stepped NCE (20, 35, 50 eV) for comprehensive fragmentation

Structural Elucidation Logic

The elucidation relies on a "Divide and Conquer" approach using MS/MS. Iloperidone consists of two distinct structural domains linked by a propyl chain:

  • Domain A (Fluorinated): 6-fluoro-1,2-benzisoxazole moiety.[4]

  • Domain B (Non-Fluorinated): 1-(4-hydroxy-3-methoxyphenyl)ethanone moiety.[5][6]

Hypothesis: If the impurity is Desfluoro Iloperidone, fragments derived from Domain A will show a mass shift of -17.9906 Da (F


 H), while fragments from Domain B will remain identical  to the API.
MS1 Exact Mass Analysis

First, we confirm the elemental composition of the precursor ion.

Table 2: Precursor Ion Analysis

CompoundFormulaTheoretical

[M+H]

Mass Difference (

)
Iloperidone C

H

FN

O

427.2028Reference
Desfluoro Impurity C

H

N

O

409.2122-17.9906 Da

Note: The replacement of F (18.9984) with H (1.0078) results in a net loss of ~18 Da.

MS2 Fragmentation Pathway

Under Collision Induced Dissociation (CID), Iloperidone cleaves primarily at the N-alkyl and O-alkyl bonds of the linker.

  • Fragment F1 (Domain A): Cleavage at the piperidine nitrogen yields the benzisoxazolyl-piperidine cation.

    • API m/z: ~261.1

    • Impurity m/z: ~243.1 (Shift observed)

  • Fragment F2 (Domain B): Cleavage of the ether linkage yields the methoxy-acetophenone cation.

    • API m/z: ~207.1

    • Impurity m/z: ~207.1 (No shift)

Visualization of Fragmentation Logic

The following diagram illustrates the specific bond cleavages and the resulting mass shifts that confirm the structure.

FragmentationPathway cluster_API Iloperidone (API) cluster_Impurity Desfluoro Iloperidone API_Parent Parent Ion [M+H]+ m/z 427.2028 (Contains F) API_FragA Domain A Fragment (Benzisoxazole) m/z 261.1034 API_Parent->API_FragA CID Cleavage API_FragB Domain B Fragment (Acetophenone) m/z 207.0652 API_Parent->API_FragB CID Cleavage Imp_FragA Domain A Fragment (Benzisoxazole) m/z 243.1128 (-18 Da Shift) API_FragA->Imp_FragA Mass Shift -17.99 Da Imp_FragB Domain B Fragment (Acetophenone) m/z 207.0652 (No Shift) API_FragB->Imp_FragB Identical Mass Imp_Parent Parent Ion [M+H]+ m/z 409.2122 (F replaced by H) Imp_Parent->Imp_FragA CID Cleavage CONFIRMS LOCATION Imp_Parent->Imp_FragB CID Cleavage CONFIRMS TAIL INTEGRITY

Caption: Comparative MS/MS fragmentation pathway. The mass shift in Domain A confirms the absence of Fluorine in the benzisoxazole ring.

Results & Discussion

Chromatographic Separation

Using the ACQUITY BEH C18 column, Iloperidone typically elutes at approximately 5.0 - 6.0 minutes. The Desfluoro impurity, being slightly less polar (due to the loss of the electronegative Fluorine atom which affects the dipole moment), may show a slightly shifted retention time, typically eluting close to the main peak. The high peak capacity of the gradient described in Table 1 ensures baseline separation (


).
Interpretation of MS/MS Spectra

The structural confirmation is self-validating through the observation of the "diagnostic ions":

  • Diagnostic Ion 1 (

    
     261 vs 243):  The presence of the 
    
    
    
    243.1128 fragment in the impurity spectrum confirms that the modification is on the piperidine-benzisoxazole side.
  • Diagnostic Ion 2 (

    
     207):  The persistence of the 
    
    
    
    207.0652 fragment in both spectra confirms that the methoxy-acetophenone moiety is intact and unmodified.

This pattern rules out other potential impurities such as O-desmethyl iloperidone (which would shift the 207 fragment) or


-oxide variations.

References

  • Veeprho . Iloperidone Impurities and Related Compound. Retrieved from [Link]

  • Splendid Lab . Desfluoro Iloperidone-d3 (Impurity) - Chemical Structure. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14372035, Desfluororisperidone (Structurally Analogous). Retrieved from [Link]

  • Patel, S. et al. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: Stability-Indicating Method Development for Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for pharmaceutical scientists and analytical chemists. It addresses the critical requirement of distinguishing process-related impurities (specifically Desfluoro Iloperidone ) from degradation products generated during stress testing (forced degradation) of the active pharmaceutical ingredient (API), Iloperidone.

Focus: Resolution of Desfluoro Iloperidone under Forced Degradation Conditions

Executive Summary & Scientific Rationale

In the development of Iloperidone (an atypical antipsychotic), the Desfluoro Iloperidone impurity (1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone) represents a unique analytical challenge.[1] Structurally identical to the API except for a single missing fluorine atom on the benzisoxazole ring, it possesses highly similar chromatographic behavior to the parent drug.

While Desfluoro Iloperidone is primarily a process-related impurity (stemming from the non-fluorinated starting material), a robust Stability-Indicating Method (SIM) must demonstrate specificity. This means the method must resolve the API from:

  • New Degradation Products formed under stress (Acid, Base, Oxidation).[2]

  • Existing Process Impurities (Desfluoro Iloperidone) that may co-elute with new degradants.

This protocol details the forced degradation of Iloperidone, specifically designed to validate the resolution of the Desfluoro analog against the complex matrix of hydrolytic and oxidative degradants.

Chemical Basis & Critical Quality Attributes (CQA)
  • Target Molecule: Iloperidone (

    
    )[3]
    
  • Critical Impurity: Desfluoro Iloperidone (

    
    )
    
  • Differentiation Factor: The Fluorine atom at the C-6 position of the benzisoxazole ring induces a slight polarity shift and electron-withdrawing effect, altering the pKa and hydrophobic interaction with C18 stationary phases.

  • Degradation Susceptibility:

    • Hydrolysis: The ether linkage and the benzisoxazole ring are susceptible to acid/base hydrolysis.

    • Oxidation: The piperidine nitrogen and the benzisoxazole moiety are prone to N-oxide formation.

Experimental Protocol
3.1. Reagents and Standards[4]
  • API Standard: Iloperidone Reference Standard (>99.0% purity).

  • Impurity Standard: Desfluoro Iloperidone (Impurity I) Reference Standard.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (

    
    ).[5]
    
3.2. Solution Preparation[6]
  • Diluent: Acetonitrile : Phosphate Buffer pH 3.0 (50:50 v/v).

  • Stock Solution A (API): 1.0 mg/mL Iloperidone in Diluent.

  • Stock Solution B (Impurity): 0.1 mg/mL Desfluoro Iloperidone in Diluent.

  • Spiked Sample (System Suitability): Mix Stock A and Stock B to achieve 100

    
    g/mL API spiked with 0.5% Desfluoro Iloperidone.
    
3.3. Stress Conditions (Forced Degradation)

Objective: Achieve 5–20% degradation of the API to generate realistic degradant profiles.

Stress TypeReagent / ConditionExposure TimeNeutralization/Quenching
Acid Hydrolysis 1.0 mL Stock A + 1.0 mL 0.1 N HCl4 hrs @ 80°CNeutralize with 1.0 mL 0.1 N NaOH
Base Hydrolysis 1.0 mL Stock A + 1.0 mL 0.1 N NaOH2 hrs @ 60°CNeutralize with 1.0 mL 0.1 N HCl
Oxidation 1.0 mL Stock A + 1.0 mL 3%

24 hrs @ RTDilute with mobile phase (Quench)
Thermal Solid API spread thin layer7 days @ 80°CDissolve in Diluent to 100

g/mL
Photolytic Solid API & Solution1.2M Lux hours (ICH Q1B)Dissolve in Diluent to 100

g/mL

Critical Step: For every stress sample, prepare a duplicate spiked with Desfluoro Iloperidone post-degradation. This confirms that the impurity does not co-elute with any newly formed degradants.

Analytical Methodology (UPLC/HPLC)[1][2][5][7][8][9]

To ensure separation of the Desfluoro impurity (which elutes very close to Iloperidone) from the API and other degradants, a gradient method with pH control is required.

  • Instrument: UHPLC System with PDA (Photodiode Array) Detector.

  • Column: Waters Acquity UPLC BEH C18,

    
     mm, 1.7 
    
    
    
    m (or equivalent).
  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile.[4][6]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 275 nm.

  • Injection Vol: 2.0

    
    L.
    

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial
2.0 90 10 6
10.0 40 60 6
12.0 10 90 6
14.0 90 10 1

| 16.0 | 90 | 10 | End |

Results & Interpretation
5.1. Degradation Profile Summary

The following table summarizes typical Relative Retention Times (RRT) relative to Iloperidone (RT ~ 8.5 min).

Peak IdentityRRT (Approx)OriginCritical Resolution Note
Acid Degradant 1 0.65Hydrolysis (Cleavage)Well resolved.
Base Degradant 1 0.72HydrolysisWell resolved.
Desfluoro Iloperidone 0.92 - 0.95 Process Impurity CRITICAL PAIR. Must have Resolution (

) > 1.5 from API.
Iloperidone (API) 1.00ParentN/A
N-Oxide Degradant 1.15OxidationElutes after API.
5.2. Mechanistic Insight

Under acidic conditions, the ether linkage often cleaves, resulting in smaller, more polar fragments eluting early. Under oxidative stress, the piperidine nitrogen oxidizes to the N-oxide, which is more polar but often shows a retention shift depending on pH.

The Desfluoro Challenge: Because Desfluoro Iloperidone lacks only one fluorine atom, its lipophilicity is marginally lower than Iloperidone. If the gradient slope is too shallow at the API elution point, these two will merge. If a degradation product elutes at RRT 0.93, it will mask the Desfluoro impurity. Mass Spectrometry (LC-MS) is recommended during development to confirm peak purity at RRT 0.93.

Visualization of Workflows
6.1. Experimental Workflow (DOT Diagram)

ForcedDegradationWorkflow cluster_Stress Stress Conditions (Parallel) Start Start: Iloperidone API Prep Sample Preparation (1 mg/mL Stock) Start->Prep Acid Acid Hydrolysis (0.1N HCl, 80°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Ox Oxidation (3% H2O2, RT) Prep->Ox Photo Photolytic (1.2M Lux hr) Prep->Photo Neut Neutralization / Quenching Acid->Neut Base->Neut Ox->Neut Photo->Neut Spike Spike with Desfluoro Impurity (Critical Control) Neut->Spike aliquot Analysis UPLC Analysis (Gradient Method) Neut->Analysis direct Spike->Analysis Eval Data Evaluation: Check Resolution (Rs > 1.5) Check Mass Balance Analysis->Eval

Caption: Step-by-step workflow for forced degradation including the critical Desfluoro spiking step for specificity validation.

6.2. Analytical Logic: Resolution Strategy (DOT Diagram)

ResolutionLogic Input Chromatogram Analysis Decide Is Peak at RRT 0.93 Present? Input->Decide Check1 Check UV Spectrum (PDA) Decide->Check1 Yes Check2 Check Purity (LC-MS) Check1->Check2 ResultA Desfluoro Impurity (Process) Check2->ResultA Matches Std ResultB New Degradant (Stress Induced) Check2->ResultB Mass Mismatch ResultC Co-elution (Method Failure) Check2->ResultC Mixed Spectra

Caption: Decision tree for identifying peaks near the API, ensuring Desfluoro Iloperidone is correctly distinguished.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Landge, S., et al. (2014).[7] "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products." American Journal of Analytical Chemistry. Link

  • BenchChem. Desfluoro Iloperidone-d3 (Impurity) - Forced Degradation Context.Link

  • Chawla, G., & Bansal, A. K. (2004). "A conceptual basis for forced degradation studies." Pharmaceutical Technology.[7][8] Link

  • PubChem. Iloperidone Compound Summary.Link

Sources

Spectroscopic analysis (NMR, IR, Mass) of Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Characterization and Identification of Desfluoro Iloperidone

Executive Summary

In the synthesis of the atypical antipsychotic Iloperidone (Fanapt®), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1] Among these, Desfluoro Iloperidone (CAS: 133454-46-3) is a significant process impurity arising from the contamination of the starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, with its non-fluorinated analog.[1][2][3]

This guide provides a comprehensive spectroscopic workflow (LC-MS/MS, NMR, and IR) to unequivocally distinguish Desfluoro Iloperidone from the Active Pharmaceutical Ingredient (API).[1][3] The removal of the fluorine atom at position 6 of the benzisoxazole ring results in distinct spectral signatures utilized here for limit testing and structural confirmation.

Chemical Identity & Structural Context

FeatureIloperidone (API) Desfluoro Iloperidone (Impurity)
CAS Number 133454-47-4133454-46-3
Formula C

H

FN

O

C

H

N

O

Mol.[1][2][3] Weight 426.48 g/mol 408.49 g/mol
Key Difference Contains Fluorine at pos. 6 of benzisoxazoleHydrogen replaces Fluorine
Origin Target SynthesisContaminant in starting material

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

Objective: To detect the impurity based on accurate mass and fragmentation patterns, differentiating the mass shift caused by defluorination (


 -18 Da).[1][3]

Instrument Parameters:

  • System: UPLC coupled with Q-TOF MS.[1][3]

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization: ESI Positive Mode.

Data Interpretation:

  • Parent Ion ([M+H]

    
    ): 
    
    • Iloperidone: m/z 427.2033[1][3]

    • Desfluoro: m/z 409.2127[1][3]

    • Observation: A mass difference of 17.99 Da confirms the replacement of Fluorine (19 F) with Hydrogen (1 H).[1]

  • Fragmentation (MS/MS):

    • Both molecules cleave at the N-alkyl chain.[1][3]

    • Diagnostic Fragment: The benzisoxazole-piperidine moiety.[1][2][6][7][8]

      • Iloperidone fragment: m/z ~221 (Fluoro-benzisoxazole-piperidine).[1][3]

      • Desfluoro fragment: m/z ~203 (Benzisoxazole-piperidine).[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the absence of Fluorine-Carbon coupling and the change in aromatic proton splitting.[1]

Sample Preparation: Dissolve 10 mg of sample in 0.6 mL of DMSO-d


  or CDCl

.

Critical Analysis Points:

  • 
    F NMR: 
    
    • Iloperidone: Sharp singlet (or multiplet depending on resolution) around -110 ppm (varies by solvent).[1][3]

    • Desfluoro: Silent (No signal). This is the definitive negative control.[3]

  • 
    H NMR (Aromatic Region): 
    
    • Iloperidone: The benzisoxazole ring protons show complex coupling due to Fluorine (

      
      , 
      
      
      
      ).[1][3]
    • Desfluoro: The benzisoxazole ring presents a standard 4-proton aromatic pattern (often two doublets and two triplets or overlapping multiplets), lacking the characteristic H-F coupling constants.[1]

  • 
    C NMR: 
    
    • Iloperidone: The carbon attached to Fluorine (C-6) appears as a doublet with a large coupling constant (

      
       Hz).[1][3]
      
    • Desfluoro: The corresponding carbon appears as a singlet with a significant upfield shift.[3]

Infrared Spectroscopy (FTIR)

Objective: To observe the loss of the C-F stretching vibration.

  • Method: KBr Pellet or ATR.[3]

  • Key Band:

    • Iloperidone: Strong C-F stretching vibration typically between 1100–1250 cm

      
       .[1][3]
      
    • Desfluoro: Absence of this specific band; however, C-O stretches from the methoxy/ether groups remain.[1] Note: IR is less specific than NMR/MS for this specific modification but useful for fingerprinting.[1]

Comparative Data Summary

The following table summarizes the expected spectral shifts when moving from the API to the Desfluoro impurity.

TechniqueParameterIloperidone (API)Desfluoro Iloperidone
HPLC Retention Time (RRT)1.00~0.92 - 0.95 (Slightly less lipophilic)
Mass Spec Molecular Ion [M+H]

427.2409.2

H NMR
Benzisoxazole Protons3 Protons (Coupled to F)4 Protons (No F coupling)

C NMR
C-F Carbon (C6)Doublet (

Hz)
Singlet (Shifted)

F NMR
Fluorine SignalPresentAbsent

Analytical Workflow Diagram

The following diagram illustrates the decision tree for identifying the Desfluoro impurity during batch release testing.

Iloperidone_Analysis Start Crude Iloperidone Sample HPLC HPLC-UV (225 nm) Separation Start->HPLC Peak_Check Impurity Peak Detected? (RRT ~0.94) HPLC->Peak_Check Peak_Check->Start No (Pass) MS_Analysis LC-MS Analysis (ESI+) Peak_Check->MS_Analysis Yes Mass_Check Mass Check: m/z = 409.2? MS_Analysis->Mass_Check NMR_Conf Isolation & NMR (1H, 19F) Mass_Check->NMR_Conf Yes (Probable) Result_Unk Unknown Impurity (Further Struct. Elucidation) Mass_Check->Result_Unk No Result_Imp CONFIRMED: Desfluoro Iloperidone NMR_Conf->Result_Imp No 19F Signal 4 Arom. Protons

Caption: Analytical decision tree for the isolation and confirmation of Desfluoro Iloperidone.

References

  • Landge, S., et al. (2014).[1][9][10] "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products." American Journal of Analytical Chemistry.

  • Kilaru, R. B., et al. (2013).[1] "Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone." Asian Journal of Chemistry. [1][3]

  • BenchChem. "Desfluoro Iloperidone-d3 (Impurity) Product Information."

  • Cayman Chemical. "Iloperidone Product Data & CAS 133454-47-4."

Sources

Troubleshooting & Optimization

Technical Support Center: Analytical Detection of Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Method Development for Desfluoro Iloperidone (Impurity B)

Audience: Analytical Chemists, DMPK Scientists, QC Specialists Status: Active | Updated: February 17, 2026

Introduction: The Analytical Context

Desfluoro Iloperidone (CAS: 133454-46-3), often designated as Impurity B or a process-related impurity, represents a critical analytical challenge due to its structural isomorphism to the parent drug, Iloperidone. The molecule differs only by the absence of a single fluorine atom on the benzisoxazole ring.

This minor structural change results in:

  • High Chromatographic Similarity: Similar lipophilicity (logP) makes baseline resolution difficult on standard C18 chemistries.

  • Isobaric Interference Risks: While the mass differs by 18 Da (F vs H), in-source fragmentation or adduct formation in MS can complicate identification without rigorous MRM optimization.

  • Matrix Suppression: In biological matrices (plasma/urine), the co-elution with phospholipids often suppresses the ionization of this specific impurity.

This guide synthesizes troubleshooting protocols based on high-sensitivity LC-MS/MS and HPLC-UV methodologies.

Module 1: Chromatographic Resolution (HPLC/UPLC)

Q: I cannot achieve baseline resolution (Rs > 1.5) between Iloperidone and Desfluoro Iloperidone.[1][2] They co-elute on my C18 column. What should I change?

A: You are likely facing a "selectivity saturation" issue due to the structural homology. The fluorine atom on Iloperidone provides a slight dipole difference, but standard alkyl-bonded phases (C18) interact primarily via hydrophobic mechanisms, which are nearly identical for both compounds.

Troubleshooting Protocol:

  • Switch Stationary Phase Chemistry:

    • Recommendation: Move from C18 to a Phenyl-Hexyl or Biphenyl column.

    • Mechanism: The

      
       interactions offered by phenyl phases engage with the benzisoxazole and phenyl rings. The electron-withdrawing nature of the Fluorine on the parent drug alters the 
      
      
      
      -cloud density compared to the Desfluoro analog, significantly enhancing selectivity (
      
      
      ) on phenyl phases.
  • Optimize Mobile Phase pH:

    • Target: pH 6.0 - 6.5 (Ammonium Acetate).

    • Reasoning: Iloperidone and its desfluoro analog are basic (piperidine nitrogen). At acidic pH (0.1% Formic Acid), both are fully ionized and elute quickly with poor shape. Increasing pH to near neutral keeps them partially unionized, increasing retention and allowing the stationary phase's steric selectivity to work.

Q: My Desfluoro peak tails significantly (Tailing Factor > 1.8). How do I fix this?

A: Tailing is indicative of secondary silanol interactions with the piperidine nitrogen.

Corrective Actions:

  • Add an Ion-Pairing Modifier: Introduce 5–10 mM Ammonium Formate. The ammonium ions block residual silanols on the column support.

  • Temperature Control: Increase column temperature to 40°C . This improves mass transfer kinetics and sharpens the peak, often resolving the tail without altering the selectivity significantly.

Module 2: Mass Spectrometry (LC-MS/MS) Detection

Q: What are the optimal MRM transitions for Desfluoro Iloperidone? I am seeing cross-talk.

A: You must select transitions that include the benzisoxazole moiety, as this is where the structural difference lies.

If you monitor a fragment corresponding to the methoxyphenyl-ethanone side (the "right" side of the molecule), both Parent and Desfluoro will yield the exact same product ion, leading to high background noise.

Recommended Transitions (Positive Ion Mode ESI+):

AnalytePrecursor (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Structural Logic
Iloperidone 427.2261.1190.1Fragment retains F-benzisoxazole
Desfluoro Iloperidone 409.2243.1 172.1Fragment retains H-benzisoxazole (Mass -18 Da)
Iloperidone-d3 (IS) 430.2264.1193.1Deuterium on methoxy group

Note: Ensure your collision energy (CE) is optimized. The Desfluoro analog typically requires slightly lower CE (approx -2 to -5 eV) compared to the fluorinated parent due to the slightly lower bond dissociation energy of the C-H vs C-F bond system.

Module 3: Sample Preparation & Extraction

Q: I am seeing low recovery (<50%) for Desfluoro Iloperidone in plasma samples using Protein Precipitation (PPT).

A: Protein precipitation often fails to break the protein-binding equilibrium for hydrophobic impurities. Iloperidone and its analogs are highly protein-bound (>95%). Acetonitrile precipitation often traps the analyte within the precipitated protein pellet.

Protocol Upgrade: Liquid-Liquid Extraction (LLE) Switch to LLE to ensure cleaner extracts and higher recovery.

Step-by-Step LLE Workflow:

  • Aliquot: 200

    
    L Plasma.
    
  • Buffer: Add 50

    
    L 0.1M NaOH (Critical: Alkalinization ensures the basic analyte is uncharged and partitions into the organic phase).
    
  • Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .

    • Why MTBE? It forms a clean upper layer, making transfer easier and reducing phospholipid carryover compared to DCM.

  • Agitate: Vortex 10 min; Centrifuge 5 min @ 4000 rpm.

  • Reconstitute: Evaporate supernatant and reconstitute in Mobile Phase (20:80 ACN:Water).

Module 4: Visualization & Logic Flow

Troubleshooting Decision Tree

The following diagram outlines the logical pathway for resolving detection issues for Desfluoro Iloperidone.

Desfluoro_Detection_Logic Start Start: Detection Issue Issue_Type Identify Problem Type Start->Issue_Type Coelution Co-elution with Parent Issue_Type->Coelution Separation Low_Sens Low Sensitivity/Recovery Issue_Type->Low_Sens Detection Check_Column Current Column: C18? Coelution->Check_Column Check_Extract Method: Protein Precip? Low_Sens->Check_Extract Switch_Phenyl Action: Switch to Phenyl-Hexyl Use pi-pi selectivity Check_Column->Switch_Phenyl Yes Check_pH Mobile Phase pH < 4? Check_Column->Check_pH No (Already Phenyl) Adjust_pH Action: Adjust pH to 6.5 (Ammonium Acetate) Check_pH->Adjust_pH Yes Switch_LLE Action: Switch to LLE (MTBE + NaOH) Check_Extract->Switch_LLE Yes Check_MRM MRM Interference? Check_Extract->Check_MRM No (Already LLE/SPE) Opt_Trans Action: Target Benzisoxazole Fragment (m/z 243.1) Check_MRM->Opt_Trans Yes

Caption: Decision logic for troubleshooting chromatographic separation and mass spectrometric detection of Desfluoro Iloperidone.

Module 5: Summary of Analytical Parameters

ParameterSpecification / Recommendation
Analyte Name Desfluoro Iloperidone (Impurity B)
Molecular Weight 408.49 g/mol
Precursor Ion

Key Fragment

243.1 (De-fluorinated benzisoxazole-piperidine)
Retention Time ~0.8 - 0.9 RRT (Relative to Iloperidone) on C18
Linearity Range 0.5 – 500 ng/mL (Plasma)
Recommended IS Desfluoro Iloperidone-d3 (Ideal) or Iloperidone-d3
Stability Light Sensitive (Protect from UV); Stable in plasma for 24h @ RT

References

  • Pei, Q. et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method. BMC Pharmacology and Toxicology. Link

  • Ravi, V.B. et al. (2018). Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma. Journal of Chromatographic Science. Link

  • Turco, L. et al. (2011). Detection, identification and quantification of a new de-fluorinated impurity... an analytical challenge. Journal of Pharmaceutical and Biomedical Analysis. Link

  • BOC Sciences. Iloperidone and Impurities: Desfluoro Iloperidone Structure and CAS.

  • BenchChem. Desfluoro Iloperidone-d3 (Impurity) Reference Standard Data. Link

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the HPLC analysis of Iloperidone and its related substances. This resource is designed for researchers, analytical scientists, and quality control professionals to navigate the complexities of method development, optimization, and troubleshooting. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and robustness of your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for Iloperidone?

A good starting point for a reversed-phase HPLC method for Iloperidone is a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[1][2][3] For instance, a mobile phase of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.65 with triethylamine) and acetonitrile in a ratio of 72:28 (v/v) has been successfully used.[3] Detection is typically performed in the UV range of 225-230 nm.[3][4]

Q2: How does the pH of the mobile phase affect the chromatography of Iloperidone?

Iloperidone is a basic compound, and the pH of the mobile phase significantly influences its retention and peak shape. At a pH close to the pKa of Iloperidone, you may observe peak tailing or splitting due to the presence of both ionized and non-ionized forms of the analyte.[5] Operating at a lower pH (e.g., pH 3-4) ensures that the basic functional groups are consistently protonated, which can lead to more symmetrical peaks.[1][6]

Q3: What are the known related substances of Iloperidone I should be aware of?

During the synthesis and storage of Iloperidone, several process-related impurities and degradation products can be present. It is crucial to have a stability-indicating method that can separate these from the active pharmaceutical ingredient (API). Forced degradation studies have shown that Iloperidone is susceptible to degradation under acidic, basic, and oxidative conditions.[7]

Q4: What are the ICH guidelines for reporting and controlling impurities in Iloperidone?

The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For instance, for a new drug substance, any impurity at a level greater than the reporting threshold (typically 0.05%) should be reported.

Troubleshooting Guide

Systematic Troubleshooting Workflow

When encountering a chromatographic issue, a systematic approach is key to efficient problem-solving. The following flowchart outlines a logical sequence for diagnosing and resolving common HPLC problems.

HPLC_Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Diagnosis Diagnosis cluster_Resolution Resolution cluster_Verification Verification Problem Chromatographic Problem Observed (e.g., Peak Tailing, Retention Time Shift) Check_System Check HPLC System - Pressure Fluctuations? - Leaks? Problem->Check_System Check_Method Review Method Parameters - Mobile Phase Prep? - Column Equilibration? Problem->Check_Method Check_Sample Examine Sample - Correct Diluent? - Sample Stability? Problem->Check_Sample System_Solutions System Solutions - Purge Pump - Tighten Fittings - Replace Seals Check_System->System_Solutions Method_Solutions Method Solutions - Prepare Fresh Mobile Phase - Increase Equilibration Time - Adjust pH Check_Method->Method_Solutions Sample_Solutions Sample Solutions - Use Mobile Phase as Diluent - Filter Sample - Prepare Fresh Sample Check_Sample->Sample_Solutions Verify Run System Suitability Test - Check Parameters (Tailing Factor, Resolution, etc.) System_Solutions->Verify Method_Solutions->Verify Sample_Solutions->Verify Resolved Problem Resolved Verify->Resolved Pass Not_Resolved Problem Persists Verify->Not_Resolved Fail Not_Resolved->Problem Re-evaluate

Caption: A systematic workflow for troubleshooting common HPLC issues.

Issue 1: Peak Tailing

Peak tailing is a common issue, especially with basic compounds like Iloperidone, and can compromise peak integration and resolution.

Potential Cause Explanation & Solution
Secondary Interactions with Residual Silanols Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Iloperidone, causing peak tailing.[5][6] Solution: Lower the mobile phase pH to around 3-4 to protonate the silanol groups and minimize these interactions.[6] Using a highly end-capped column or a column with a different stationary phase (e.g., a hybrid particle column) can also be effective.
Column Overload Injecting too much sample can lead to peak distortion, including tailing. Solution: Reduce the injection volume or the concentration of the sample.
Column Void or Contamination A void at the column inlet or contamination of the stationary phase can disrupt the sample band and cause tailing. Solution: Reverse-flush the column (if the manufacturer's instructions permit) to remove contaminants from the inlet frit. If a void is suspected, the column may need to be replaced.[6]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase.
Issue 2: Retention Time Drift

Consistent retention times are critical for peak identification and system suitability. Drifting retention times can indicate a change in the chromatographic system.

Potential Cause Explanation & Solution
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase to ensure stable retention. This is particularly important when using mobile phase additives like ion-pair reagents. Solution: Increase the column equilibration time before starting the analytical run. A minimum of 10-20 column volumes is generally recommended.[8]
Changes in Mobile Phase Composition The composition of the mobile phase can change over time due to the evaporation of more volatile components or improper mixing.[9][10] Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[11]
Temperature Fluctuations Changes in the column temperature can affect retention times.[8] Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Column Contamination The accumulation of strongly retained compounds from the sample matrix on the column can alter the stationary phase and cause retention time to drift.[8] Solution: Use a guard column to protect the analytical column. Implement a column washing step after each sequence to remove any adsorbed contaminants.
Issue 3: Poor Resolution Between Iloperidone and its Related Substances

Achieving adequate separation between the main peak and its closely eluting impurities is essential for accurate quantification.

Potential Cause Explanation & Solution
Suboptimal Mobile Phase Composition The organic modifier and buffer concentration in the mobile phase may not be optimal for separating all related substances. Solution: Methodically adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A slight change in the percentage of the organic modifier can significantly impact selectivity. Consider trying a different organic solvent, such as methanol, which may offer different selectivity.
Incorrect Mobile Phase pH The pH of the mobile phase can alter the ionization state of both Iloperidone and its impurities, thereby affecting their retention and selectivity. Solution: Experiment with small adjustments to the mobile phase pH. A change of just 0.2 pH units can sometimes dramatically improve resolution.
Inadequate Column Chemistry The chosen column may not provide the necessary selectivity for the separation. Solution: Screen different column stationary phases. For instance, a phenyl-hexyl or a cyano column might offer different selectivity compared to a standard C18 column.
Gradient Profile Not Optimized For complex separations with multiple impurities, an isocratic method may not provide sufficient resolution. Solution: Develop a gradient elution method. Start with a shallow gradient and then optimize the slope and duration to improve the separation of critical peak pairs.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for Assay
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Iloperidone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 10 mg of Iloperidone and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Protocol 2: Forced Degradation Study

To assess the stability-indicating nature of an HPLC method, forced degradation studies are performed as per ICH guidelines.

  • Acid Hydrolysis: Dissolve Iloperidone in a suitable solvent and add 1N HCl. Heat the solution (e.g., at 80°C) for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve Iloperidone in a suitable solvent and add 1N NaOH. Heat the solution as in acid hydrolysis. Neutralize before injection.

  • Oxidative Degradation: Dissolve Iloperidone in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the solid drug or a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a defined period.

References

  • Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Restek Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]

  • Dong, M. W. HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]

  • Landge, S. B., et al. (2014). Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form. American Journal of Analytical Chemistry, 5, 969-981. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Reddy, B. M., & Kumar, P. S. (2012). A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4853. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Singh, B., et al. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry, 31(15), 1261-1272. [Link]

  • Karaca, S. A., & Yeniceli Uğur, D. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Analytical Letters, 51(1-2), 24-32. [Link]

  • Lakshmi, B., et al. (2015). NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry, 8(1), 59-66. [Link]

  • Lakshmi, B., et al. (2015). New RP-HPLC method development and validation for the estimation of iloperidone in bulk drug and its pharmaceutical dosage form. ResearchGate. [Link]

  • Mandpe, L. P., & Pokharkar, V. B. (2011). Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry. Der Pharma Chemica, 3(6), 461-468. [Link]

  • Naidu, P. K., et al. (2012). A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial tablet dosage form. Journal of Chemical and Pharmaceutical Research, 4(1), 38-43. [Link]

  • Sridhar, G., et al. (2012). Liquid Chromatographic Method for the Quantification of Antipsychotic Agent Iloperidone in Pharmaceutical Formulation. Chromatography Research International, 2012, 580196. [Link]

  • Al-Adnani, H. A., et al. (2025, January 17). A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies. Molecules, 30(2), 499. [Link]

  • Jain, D., et al. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography, 2012, 458984. [Link]

Sources

Technical Support Center: High-Resolution Chromatography for Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Peak Resolution Target Analyte: Desfluoro Iloperidone (Critical Degradant/Impurity) Context: Reversed-Phase HPLC/UPLC

Introduction: The Separation Challenge

Welcome to the Technical Support Center. You are likely here because you are struggling to separate Desfluoro Iloperidone from the Active Pharmaceutical Ingredient (API), Iloperidone .

The Core Problem: Iloperidone contains a fluorine atom on the benzisoxazole ring.[1][2] Desfluoro Iloperidone is the impurity where this fluorine is replaced by hydrogen.

  • Structural Similarity: The hydrodynamic volume and pKa are nearly identical.

  • Hydrophobicity Shift: Fluorine is highly electronegative and lipophilic. Its removal (Desfluoro) typically reduces retention slightly in standard C18 Reversed-Phase (RP) systems, causing it to elute on the front shoulder of the main peak, often leading to co-elution (

    
    ).
    

This guide provides autonomous, field-proven protocols to fix this resolution failure.

Module 1: Critical Method Parameters (The Baseline)

Before troubleshooting, verify your baseline method against this validated standard. If your method deviates significantly, align with these parameters first.

Standardized Protocol for Iloperidone & Impurities
ParameterSpecificationTechnical Rationale
Stationary Phase Phenyl-Hexyl or C18 (High Carbon Load)Phenyl-Hexyl is superior for this separation. The F-atom on Iloperidone alters the electron density of the benzisoxazole ring. Phenyl columns exploit this via

interactions, creating better selectivity (

) than C18, which relies solely on hydrophobicity.
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0 - 3.5)Low pH ensures the basic piperidine nitrogen is fully protonated, preventing secondary silanol interactions that cause tailing.
Mobile Phase B Acetonitrile (ACN) : Methanol (50:50)ACN provides sharp peaks; Methanol enhances selectivity differences between the halogenated (API) and non-halogenated (Desfluoro) rings.
Column Temp

Lower temperatures generally favor the separation of structural isomers/analogs by increasing retention factor (

).
Flow Rate 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC)Standard linear velocity.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "The Desfluoro peak is merging into the main Iloperidone peak."

Diagnosis: Loss of Selectivity (


). The thermodynamic difference between the two molecules is insufficient in your current system.

Q: I am using a C18 column and the peaks are co-eluting. What is the single most effective change? A: Switch to a Phenyl-Hexyl column.

  • The Mechanism: On a C18 column, separation is driven by hydrophobicity. The difference in hydrophobicity between a C-F bond and a C-H bond is small. On a Phenyl-Hexyl column, the separation is driven by

    
     stacking. The fluorine atom on Iloperidone withdraws electrons from the aromatic ring, changing its 
    
    
    
    -cloud density compared to Desfluoro Iloperidone. This creates a distinct difference in interaction strength with the phenyl stationary phase.
  • Immediate Action: Install a Phenyl-Hexyl column (e.g., Acquity CSH Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl).

Q: I cannot change the column. How do I improve resolution on C18? A: Lower the % Organic Modifier at the start of the gradient.

  • The Logic: Resolution (

    
    ) is heavily dependent on the retention factor (
    
    
    
    ). By starting your gradient with more water (e.g., 90% Buffer / 10% Organic instead of 80/20), you increase the interaction time with the stationary phase during the critical initial elution phase.
  • Protocol:

    • Hold initial conditions (low organic) for 2–3 minutes (Isocratic hold).

    • Ramp slowly (e.g., 1% organic per minute) through the expected elution window.

Scenario B: "My peaks are tailing, masking the impurity."

Diagnosis: Secondary Silanol Interactions. Iloperidone has a basic piperidine moiety that interacts with residual silanols on the silica surface.

Q: Peak symmetry is > 1.5. Is this a column failure? A: Likely not. It is a pH or additive issue.

  • The Mechanism: At neutral pH (6–7), surface silanols (

    
    ) ionize to 
    
    
    
    . The protonated nitrogen on Iloperidone (
    
    
    ) binds ionically to these sites, causing the peak to "drag" (tail).
  • The Fix:

    • Check pH: Ensure Mobile Phase A is pH 3.0 ± 0.2 . At this pH, silanols are protonated (neutral) and will not bind the drug.

    • Add Modifier: If using a simple buffer, add 0.1% Triethylamine (TEA) . TEA competes for the remaining active silanol sites, effectively "capping" them and sharpening the Iloperidone peak.

Scenario C: "Retention times are shifting between runs."

Diagnosis: System Equilibrium Failure or Temperature Fluctuations.

Q: Why does Desfluoro Iloperidone drift closer to the API over time? A: Temperature sensitivity of the Fluorine interaction.

  • The Mechanism: Fluorinated compounds often exhibit high thermal sensitivity in chromatography. Small changes in column oven temperature can disproportionately affect the retention of the F-containing API vs. the non-F impurity.

  • The Fix:

    • Ensure the column oven is active and stable (do not rely on ambient temperature).

    • Use a pre-heater (heat exchanger) before the column to ensure the mobile phase is at the exact set point before entering the stationary phase.

Module 3: Visualization & Logic Mapping

Workflow 1: Resolution Optimization Logic

Use this decision tree when


.

ResolutionLogic Start Start: Resolution < 1.5 Check_k Check Retention Factor (k') Is k' > 2.0? Start->Check_k Increase_k Action: Decrease Initial Organic % (Increase Water) Check_k->Increase_k No (Eluting too fast) Check_Alpha Check Selectivity (Alpha) Are peaks co-eluting? Check_k->Check_Alpha Yes (Retention is good) Increase_k->Check_Alpha Change_Column Action: Switch to Phenyl-Hexyl Column Check_Alpha->Change_Column Critical Pair Merged Change_Modifier Action: Swap ACN for MeOH (Change Solvent Selectivity) Check_Alpha->Change_Modifier Partial Separation Check_Tailing Check Peak Symmetry Is Tailing > 1.5? Change_Column->Check_Tailing Change_Modifier->Check_Tailing Fix_pH Action: Lower pH to 3.0 or Add Triethylamine Check_Tailing->Fix_pH Yes Success Success: Rs > 2.0 Check_Tailing->Success No Fix_pH->Success

Caption: Decision tree for isolating Desfluoro Iloperidone. Follow the path based on retention (


) and symmetry data.
Workflow 2: The "Selectivity" Mechanism (C18 vs. Phenyl)

Understanding why the column switch works.

Mechanism Iloperidone Iloperidone (API) [Contains Fluorine] C18 C18 Column (Hydrophobic Interaction) Iloperidone->C18 Hydrophobic Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Iloperidone->Phenyl Altered Pi-Cloud (F-effect) Desfluoro Desfluoro Impurity [No Fluorine] Desfluoro->C18 Hydrophobic Desfluoro->Phenyl Standard Pi-Cloud Result_C18 Similar Retention (Poor Resolution) C18->Result_C18 Result_Phenyl Distinct Retention (High Resolution) Phenyl->Result_Phenyl

Caption: Mechanism comparison. Phenyl columns exploit the electronic effect of the Fluorine atom for better separation.

References

  • Karaca, S. A., & Yeniceli Uğur, D. (2017).[3] Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Analytical Letters, 50(16), 2606–2618.

  • USP Monograph (General Chapter <621>). Chromatography: System Suitability and Resolution. United States Pharmacopeia.[4]

  • Trivedi, R. K., et al. (2013). Stability-indicating RP-HPLC Method for Determination of Iloperidone in Bulk and Pharmaceutical Dosage Form. Scientia Pharmaceutica, 81(1), 161–173.

  • PubChem. Iloperidone Compound Summary (Structure and Properties). National Library of Medicine.

Sources

Technical Support Center: Desfluoro Iloperidone Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Separation Strategies for Iloperidone and its Desfluoro Impurity

Status: Operational | Updated: October 2025 Audience: Analytical Chemists, Method Development Scientists, QC Managers

Introduction: The Co-Elution Challenge

Welcome to the technical support hub for Iloperidone analysis. A frequent critical issue reported by development teams is the co-elution of Iloperidone (API) and its process-related impurity, Desfluoro Iloperidone .[1]

Because the structural difference between these two molecules is limited to a single atom (Fluorine vs. Hydrogen), their hydrophobicities are nearly identical on standard alkyl-bonded phases.[2] This guide moves beyond standard USP protocols to provide a robust, chemically grounded solution for baseline resolution.

Module 1: The Fundamentals (Root Cause Analysis)

Q: Why do Iloperidone and Desfluoro Iloperidone co-elute on my C18 column?

A: The separation failure is due to insufficient selectivity (


) rather than efficiency (

).
  • Structural Similarity: Iloperidone contains a 6-fluoro-1,2-benzisoxazole moiety.[2][3] The Desfluoro impurity lacks only the fluorine atom at the 6-position.

  • The "Fluorine Effect": Fluorine is small (van der Waals radius ~1.47 Å) and highly electronegative. On a standard C18 column, retention is governed primarily by hydrophobic effect.[2] The replacement of Fluorine with Hydrogen causes a negligible shift in overall hydrophobicity (

    
    ), causing the peaks to merge.
    
  • The Solution: You must exploit the electronic properties of the fluorine atom, not just hydrophobicity. This requires a stationary phase capable of dipole-dipole interactions or specific "fluorophilicity."

Visualizing the Interaction Mechanism

The following diagram illustrates why standard C18 fails and how a Pentafluorophenyl (PFP) phase succeeds.

G cluster_0 Standard C18 Interaction cluster_1 PFP (Fluorophenyl) Interaction C18 C18 Ligand (Alkyl Chain) Ilo Iloperidone (Hydrophobic) C18->Ilo Van der Waals (Strong) Des Desfluoro (Hydrophobic) C18->Des Van der Waals (Strong) Ilo->Des Identical Retention (Co-elution) PFP PFP Ligand (F-Ring) Ilo_F Iloperidone (Has Fluorine) PFP->Ilo_F Pi-Pi + F-F Interaction (Enhanced Retention) Des_H Desfluoro (No Fluorine) PFP->Des_H Pi-Pi Only (Less Retention)

Caption: Comparison of retention mechanisms. C18 relies solely on hydrophobicity (co-elution), while PFP exploits fluorine-specific interactions for separation.[2]

Module 2: Experimental Protocols

Protocol A: The "Silver Bullet" Method (Recommended)

If you are struggling with C18, switch to a Pentafluorophenyl (PFP) stationary phase.[2] PFP columns provide orthogonal selectivity for halogenated compounds.[4]

ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) Propyl (e.g., Hypersil GOLD PFP, Kinetex PFP)150 x 4.6 mm, 3 µm or sub-2 µmPFP phases interact strongly with the fluorine on Iloperidone via dipole-dipole and

-

interactions, shifting its retention relative to the Desfluoro analog [1].[2]
Mobile Phase A 10 mM Ammonium Acetate (native pH ~6.8)Mid-pH maintains the basic nitrogen in a partially ionized state, reducing silanol tailing while allowing PFP interactions to dominate.[2]
Mobile Phase B Methanol (MeOH)Methanol promotes

-

interactions better than Acetonitrile (ACN).[2] ACN can suppress the unique selectivity of phenyl-based columns.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temperature 30°C - 35°CLower temperatures favor the specific adsorption mechanisms on PFP phases.

Gradient Table (PFP Method):

  • 0.0 min: 20% B[5]

  • 15.0 min: 80% B

  • 20.0 min: 80% B

  • 20.1 min: 20% B (Re-equilibration)

Protocol B: The Optimized C18 Method (Legacy/USP-Aligned)

If you are constrained to C18 (e.g., validating against a specific monograph), you must optimize the pH to exploit subtle pKa differences.[2]

  • Critical Adjustment: Use a Phenyl-Hexyl column if PFP is unavailable, or a high-carbon load C18.[2]

  • Buffer: Potassium Phosphate (20 mM), adjusted to pH 3.0 .

  • Modifier: Acetonitrile (ACN).[6][7]

  • Note: At acidic pH, the piperidine nitrogen is protonated.[2] Separation relies purely on the hydrophobic difference, which is minimal.[2] This method often requires a shallower gradient (e.g., 0.5% B change per minute) to achieve resolution (

    
    ).[2]
    

Module 3: Troubleshooting & FAQs

Q1: I switched to PFP, but the peaks reversed order. Is this normal?

A: Yes. On a C18 column, retention is driven by hydrophobicity.[2] On a PFP column, the mechanism includes "fluorophilicity."[2][8] The fluorinated compound (Iloperidone) will often retain longer than the Desfluoro impurity on a PFP column because the stationary phase specifically "grabs" the fluorine atom [2]. This reversal is actually beneficial as it moves the impurity to the front, preventing it from being masked by the main peak's tail.

Q2: My baseline is noisy, and I see "ghost peaks" when using the PFP method.

A: PFP columns are more sensitive to mobile phase contaminants than C18.

  • Action: Ensure you are using LC-MS grade Methanol.

  • Action: If using Ammonium Acetate, ensure it is fresh.[2] Old buffer can form microbial growth or precipitates that stick to the PFP ligands.

Q3: Can I use Acetonitrile instead of Methanol on the PFP column?

A: You can, but you may lose resolution. Acetonitrile forms a layer over the phenyl ring of the stationary phase (due to its


-electrons from the cyano group), effectively "shielding" the specific interactions you are trying to use. Methanol is "transparent" to these 

-

interactions, maximizing the separation factor [1].[2]
Q4: The resolution degrades after 50 injections. How do I regenerate the column?

A: Fluorinated phases can trap hydrophobic matrix components.

  • Wash Protocol: Flush with 95% Water / 5% ACN (10 min)

    
     100% THF (20 min) 
    
    
    
    100% ACN (20 min)
    
    
    Initial Conditions.[2]
  • Warning: Ensure your PEEK tubing and system are compatible with THF before flushing.

Module 4: Method Development Decision Tree

Use this logic flow to determine the correct path for your specific sample matrix.

DecisionTree Start Start: Iloperidone/Desfluoro Separation Constraint Are you restricted to C18 (Regulatory/USP)? Start->Constraint Yes_C18 Yes: Optimize C18 Constraint->Yes_C18 Yes No_Flex No: Choose Best Chemistry Constraint->No_Flex No Step_C18 1. Use High Surface Area C18 2. pH 3.0 Phosphate Buffer 3. Shallow Gradient (0.5% B/min) Yes_C18->Step_C18 Step_PFP Select PFP (Pentafluorophenyl) Column Mobile Phase: MeOH / NH4OAc No_Flex->Step_PFP Result_C18 Check Resolution (Rs) Step_C18->Result_C18 Result_PFP Expect Rs > 2.0 (Iloperidone elutes later) Step_PFP->Result_PFP Fail_C18 Rs < 1.5? Result_C18->Fail_C18 Fail_C18->Step_PFP Method Transfer Required

Caption: Decision matrix for selecting the appropriate stationary phase based on regulatory constraints and resolution requirements.

References

  • Regalado, E. L., et al. (2014).[2][8] "Evaluation of fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals." Journal of Chromatography A.

  • West, C., et al. (2010).[2] "Fluorinated stationary phases in liquid chromatography: Structure, behaviour and applications." Chromatography Today.

  • USP Monograph. "Iloperidone." United States Pharmacopeia.[7][9] (Refer to current USP-NF for official regulatory methods).

  • BenchChem. "Desfluoro Iloperidone Structure and Impurity Profile."

Sources

Technical Support Center: Trace Analysis of Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Refinement & Troubleshooting for Desfluoro Iloperidone (Impurity/Metabolite) Audience: Analytical Scientists, Method Development Leads, QC Specialists

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges in the trace analysis of Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone).

As a structural analog of Iloperidone lacking the fluorine atom at the benzisoxazole ring, this analyte presents distinct chromatographic and mass spectrometric challenges. The absence of the electron-withdrawing fluorine atom alters the pKa and lipophilicity (


), often resulting in critical resolution issues (co-elution with the parent) and changes in ionization efficiency.

This guide is structured as a dynamic troubleshooting workflow, moving from separation logic to detection sensitivity and validation compliance.

Module 1: Chromatographic Resolution (The "Separation" Problem)

User Question: I am observing co-elution between Iloperidone and Desfluoro Iloperidone on my standard C18 column. How can I improve resolution without extending run time?

Technical Insight: The structural difference between Iloperidone and its Desfluoro analog is a single fluorine atom (replaced by hydrogen). In standard Alkyl-bonded phases (C18), the selectivity (


) is driven primarily by hydrophobicity.[1] Because the C-F bond and C-H bond have subtle lipophilic differences in this specific scaffold, C18 columns often fail to distinguish them effectively.

Recommended Protocol: Switch to a stationary phase that utilizes


 interactions  rather than just hydrophobicity.[1] The benzisoxazole ring is aromatic; the electron density changes significantly when F is removed.
  • Stationary Phase Selection:

    • Primary Choice: Phenyl-Hexyl or Biphenyl phases.[1]

    • Mechanism:[1][2] The Desfluoro analog has a more electron-rich aromatic system (loss of electron-withdrawing F).[1] This increases its retention relative to Iloperidone on phases capable of

      
       stacking.[1]
      
  • Mobile Phase Modifier:

    • Use Methanol instead of Acetonitrile as the organic modifier. Methanol promotes

      
       interactions, whereas Acetonitrile (a 
      
      
      
      -acceptor) can suppress them.[1]

Troubleshooting Decision Tree:

ChromatographyLogic Start Issue: Co-elution of Iloperidone & Desfluoro CheckCol Current Column: C18? Start->CheckCol SwitchCol Action: Switch to Biphenyl or Phenyl-Hexyl CheckCol->SwitchCol Yes CheckOrg Organic Solvent? CheckCol->CheckOrg No (Already Phenyl) SwitchCol->CheckOrg SwitchMeOH Action: Switch ACN -> MeOH (Enhance pi-pi selectivity) CheckOrg->SwitchMeOH Acetonitrile OptimizeGrad Action: Shallow Gradient (0.5% B/min slope) CheckOrg->OptimizeGrad Methanol Result Resolution (Rs) > 2.0 SwitchMeOH->Result OptimizeGrad->Result

Caption: Logical workflow for resolving halo-analog co-elution issues using orthogonal selectivity.

Module 2: Mass Spectrometry & Sensitivity (The "Detection" Problem)

User Question: My LOD for Desfluoro Iloperidone is insufficient for trace analysis (< 0.1%). The signal is suppressed by the matrix. What are the optimal MRM transitions?

Technical Insight: Desfluoro Iloperidone (


) has a molecular weight of 408.49  g/mol  .[3][4] In positive ESI, the parent ion 

is m/z 409.2 . The loss of Fluorine (mass 19) vs Hydrogen (mass 1) results in a mass shift of -18 Da compared to Iloperidone (

427.2).[1]

Critical Transition Logic: You must select product ions that retain the benzisoxazole moiety (where the modification is). If you select a fragment from the acetophenone side, it will be identical to the parent drug, increasing background noise and "crosstalk" risk.

Optimized MRM Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Origin of Fragment
Desfluoro Iloperidone 409.2 203.1 25 - 35Benzisoxazole-piperidine (Specific)
409.2261.120 - 30Cleavage of ether linkage
Iloperidone (Parent) 427.2221.125 - 35Fluoro-benzisoxazole-piperidine
Iloperidone-d3 (IS) 430.2224.125 - 35Deuterated Internal Standard

Sensitivity Enhancement Protocol:

  • Source Parameters: High desolvation temperature (500°C+) is required due to the relatively high molecular weight and polarity.

  • Additives: Add 5mM Ammonium Formate to the aqueous mobile phase. This buffers the pH at ~3.5, ensuring the piperidine nitrogen is fully protonated (

    
    ) without suppressing ionization, which can happen with high concentrations of TFA.
    
Module 3: Sample Preparation (The "Recovery" Problem)

User Question: I am getting low recovery (~60%) using Protein Precipitation (PPT). How can I clean up the matrix for plasma samples?

Technical Insight: Protein precipitation leaves significant phospholipids in the sample, which cause ion suppression at the retention time of hydrophobic analytes like Desfluoro Iloperidone. Since the analyte is moderately lipophilic (


), Supported Liquid Extraction (SLE)  or Solid Phase Extraction (SPE)  is superior.[1]

Recommended Protocol: Supported Liquid Extraction (SLE) SLE is preferred over LLE for trace analysis due to better automation potential and lack of emulsion formation.

  • Load: Dilute 200 µL Plasma 1:1 with 0.1% Formic Acid (aq). Load onto SLE+ cartridge (e.g., Biotage Isolute or Phenomenex Novum).

  • Wait: Allow to absorb for 5 minutes (Critical for interaction with the diatomaceous earth).

  • Elute: Apply Dichloromethane (DCM) or MTBE .[1]

    • Why? DCM is excellent for extracting benzisoxazole derivatives while leaving polar matrix components on the cartridge.

  • Evaporate & Reconstitute: Evaporate to dryness; reconstitute in initial mobile phase (e.g., 90:10 Water:MeOH).

Visualizing the Extraction Logic:

ExtractionWorkflow Sample Plasma Sample (High Matrix) PreTreat Acidify (1:1 Formic Acid) Ionize polar interferences Sample->PreTreat SLE_Load Load SLE Cartridge (Aq phase absorbs) PreTreat->SLE_Load Elution Elute with DCM (Extracts Desfluoro) SLE_Load->Elution Clean Clean Extract (Phospholipids retained) Elution->Clean

Caption: SLE workflow designed to maximize recovery of benzisoxazole impurities while removing phospholipids.[1]

Module 4: Validation & Regulatory Compliance (ICH Q2 R2)

User Question: How do I prove the method is valid for "Trace Analysis" under the new ICH Q2(R2) guidelines?

Technical Insight: ICH Q2(R2) places heavy emphasis on the Reportable Range and the Lower Limit of Quantitation (LLOQ) .[5] For trace impurities (likely <0.1%), you must demonstrate linearity at the bottom end of the curve, not just the middle.

Validation Checklist for Trace Impurities:

  • Linearity at LLOQ:

    • Do not just run 5 points evenly spaced. Cluster 3 points near the LLOQ (e.g., LLOQ, 3x LLOQ, 10x LLOQ) to prove performance at the trace level.

  • Accuracy (Recovery):

    • Perform spiking studies at LLOQ, 100% of Specification, and 150% of Specification.

    • Acceptance Criteria: Mean recovery 80-120% at LLOQ is typically acceptable for trace bioanalysis; 90-110% for pharmaceutical QC.[1]

  • Specificity (Orthogonal Check):

    • Use the MS/MS ion ratio (Qualifier/Quantifier) to prove peak purity. The ratio for Desfluoro Iloperidone (203.1 / 261.1) should be consistent across the peak width.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • Naidu, C. G., et al. (2018).[7] Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science, 56(8), 730–738.[1] [Link]

  • PubChem. (2025).[8] Desfluororisperidone (Structural Analog Reference). National Library of Medicine. [Link][1]

Sources

Technical Support Center: Troubleshooting Desfluoro Iloperidone HPLC Peak Shape

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor peak shape for Desfluoro Iloperidone in HPLC Audience: Analytical Scientists, QC Specialists, and Method Development Chemists Content Type: Technical Support Guide (Interactive Q&A Format)

Executive Summary: The Chemistry of the Problem

Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a critical process-related impurity and metabolite of the atypical antipsychotic Iloperidone.[1]

To troubleshoot peak shape effectively, you must understand the molecule's behavior in solution:

  • Basicity: Like its parent, Desfluoro Iloperidone contains a piperidine nitrogen with a pKa of approximately 7.9–8.0 . At neutral pH, it is positively charged.

  • Hydrophobicity: With a logP of ~4.0, it is highly hydrophobic, requiring significant organic modifier for elution.

  • The "Desfluoro" Factor: Lacking the fluorine atom found in Iloperidone slightly alters its electron density but leaves the basic nitrogen exposed. This makes it highly susceptible to secondary silanol interactions , the primary cause of peak tailing.

Diagnostic Workflow

Before adjusting your method, identify the specific peak shape deformation.[2] Use the logic flow below to categorize your issue.

TroubleshootingFlow Start START: Identify Peak Defect Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Broad Broad / Low Efficiency Start->Broad Split Split / Shoulder Peaks Start->Split Silanol Cause: Silanol Interaction Action: Lower pH, Add Buffer Tailing->Silanol Most Common Overload Cause: Mass Overload Action: Dilute Sample Fronting->Overload High Conc. Solvent Cause: Solvent Mismatch Action: Match Diluent to MP Fronting->Solvent Strong Solvent Void Cause: Column Void/Dead Volume Action: Check Connections Broad->Void Extra-Column Vol Split->Solvent Injection Issue Split->Void Column Physical

Figure 1: Diagnostic logic for categorizing HPLC peak shape issues.

Technical Support Modules (Q&A)

Module 1: Severe Peak Tailing (The "Shark Fin" Effect)

User Question: "My Desfluoro Iloperidone peak has a USP Tailing Factor of 1.8. I am using a C18 column with Water:Acetonitrile (50:50). Why is it tailing?"

Technical Analysis: This is a classic Silanol Interaction .[1] The piperidine nitrogen in Desfluoro Iloperidone is protonated (


) at neutral or slightly acidic pH. The silica support in your column contains residual silanol groups (

) which are ionized above pH 3.[1]5. The electrostatic attraction between the positive amine and negative silanol causes the analyte to "drag," creating a tail.

Step-by-Step Solution:

  • Switch to Low pH (pH 3.0):

    • Why: At pH 3.0, silanols are protonated (

      
      ) and neutral, preventing interaction with the cationic drug.
      
    • Protocol: Replace water with 20 mM Potassium Phosphate Buffer (pH 3.0) .

  • Increase Ionic Strength:

    • Why: If you cannot lower pH, add salt (e.g., 50-100 mM buffer).[1] The cation in the buffer (

      
       or 
      
      
      
      ) competes with the Desfluoro Iloperidone for the active silanol sites.
  • Column Selection (Critical):

    • Ensure you are using a "Type B" high-purity silica column with high carbon load and end-capping (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).[1] Avoid older "Type A" silica.[1]

Module 2: Split Peaks or Shoulders

User Question: "The Desfluoro Iloperidone peak looks like it has a shoulder or is splitting into two. Is my column dead?"

Technical Analysis: While a column void is possible, the most common cause for this specific impurity is Solvent Mismatch . Desfluoro Iloperidone is hydrophobic.[1] If you dissolve your sample in 100% Acetonitrile (strong solvent) but your mobile phase starts at 80% Water (weak solvent), the analyte precipitates or travels faster than the mobile phase initially, causing band distortion.

Step-by-Step Solution:

  • Match the Diluent:

    • Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase (e.g., 20% ACN : 80% Buffer).

  • Check pH Sensitivity:

    • If the mobile phase pH is near the pKa (~7.9), the molecule splits between ionized and unionized forms, which travel at different speeds.

    • Fix: Ensure pH is at least 2 units away from the pKa (Target pH 3.0 or pH 10.0 if using a hybrid column).

Module 3: Broad Peaks (Low Efficiency)

User Question: "My retention time is stable, but the peak is short and fat. I can't separate Desfluoro Iloperidone from the main Iloperidone peak."

Technical Analysis: This indicates Extra-Column Volume or Poor Equilibration .[1] Since Desfluoro Iloperidone is often analyzed at low levels (impurity limits), system dispersion affects it disproportionately.

Step-by-Step Solution:

  • Reduce Tubing Diameter:

    • Ensure the tubing from the column outlet to the detector is 0.005" ID (Red PEEK) or smaller. Standard 0.010" tubing can destroy resolution for early eluting impurities.[1]

  • Equilibration Check:

    • Iloperidone species are "sticky."[1] If using a gradient, ensure a re-equilibration time of at least 10 column volumes between injections to reset the surface chemistry.

The "Gold Standard" Recovery Protocol

If your current method is failing, switch to this validated baseline protocol derived from successful separation of Iloperidone impurities.

ParameterSpecificationRationale
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)High surface coverage prevents silanol interaction.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Suppresses silanol ionization; maintains analyte charge.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Required for elution of hydrophobic benzisoxazole ring.[1]
Mode Isocratic (60:40 Buffer:ACN) or GradientIsocratic preferred for stable baseline at low UV.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Temp 35°CImproves mass transfer, sharpening the peak.
Detection UV @ 275 nmMax absorbance for Iloperidone structure.[1]
Preparation of pH 3.0 Buffer:
  • Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water.[1]
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (

    
    ).[1]
    
  • Filter through a 0.45 µm membrane filter.[1]

References

  • BenchChem. Desfluoro Iloperidone-d3 (Impurity) Structure and Identity. Retrieved from [1]

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Scientific Research Publishing. (2014).[1] Development and Validation of RP-UPLC Method for the Determination of Iloperidone and Its Related Compounds. Retrieved from [1]

  • PubChem. Iloperidone Compound Summary (Chemical/Physical Properties). National Library of Medicine.[1] Retrieved from [1]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

Validation & Comparative

Analytical Method Validation for Desfluoro Iloperidone Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a critical process-related impurity and a known metabolite of the atypical antipsychotic Iloperidone.[] Quantifying this specific analogue presents a unique chromatographic challenge due to its structural similarity to the parent compound—differing only by a single fluorine atom.

This guide objectively compares the two dominant analytical paradigms: Stability-Indicating RP-HPLC (for Quality Control and bulk manufacturing) and LC-MS/MS (for bioanalytical pharmacokinetics). We provide validated protocols, decision frameworks, and experimental data to support method selection based on sensitivity and throughput requirements.

Part 1: Comparative Analysis of Methodologies

The choice between HPLC-UV/PDA and LC-MS/MS depends on the "Context of Use" defined by ICH Q2(R2).

Method Performance Matrix
FeatureMethod A: RP-HPLC (PDA/UV) Method B: LC-MS/MS (MRM) Method C: UPLC (PDA)
Primary Application QC Release, Stability Testing, Impurity ProfilingBioanalysis (Plasma/Urine), PK Studies, Trace AnalysisHigh-Throughput QC, Process Optimization
LOD / Sensitivity ~0.01 µg/mL (Moderate)~0.5 ng/mL (High)~0.005 µg/mL (High)
Specificity Relies on chromatographic resolution (

)
Mass-based discrimination (m/z transitions)High peak capacity; excellent resolution
Throughput 15–25 min/run3–5 min/run3–10 min/run
Cost Per Sample LowHighModerate
Critical Challenge Resolving Desfluoro from Iloperidone (Critical Pair)Matrix effects (Ion suppression)Backpressure management
Decision Framework: When to Use Which?

MethodSelection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType API Bulk API / Dosage Form SampleType->API QC Bio Biological Plasma / Urine SampleType->Bio Clinical ConcRange Expected Concentration? HighConc > 0.1% (Impurity Threshold) ConcRange->HighConc Trace < 1 ng/mL (PK Study) ConcRange->Trace API->ConcRange LCMS Select LC-MS/MS (MRM Mode) Bio->LCMS Complex Matrix HPLC Select RP-HPLC/UPLC (Stability Indicating) HighConc->HPLC Trace->LCMS

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC (The QC Standard)

Best for: Routine batch release and quantifying Desfluoro Iloperidone as a process impurity (Impurity A).

Scientific Rationale: Iloperidone and Desfluoro Iloperidone are basic compounds. Using a C18 column with a slightly acidic buffer (pH 3.0–4.5) ensures the nitrogen atoms are protonated, improving peak shape, while the organic modifier controls the selectivity between the fluorinated and non-fluorinated species.

1. Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) Detector.[2][3]

  • Column: Inertsil ODS-3V or Waters Symmetry C18 (250 x 4.6 mm, 5 µm).

    • Why: High carbon load is required to retain these hydrophobic molecules and resolve the structural analogs.

  • Mobile Phase:

    • Phase A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with Orthophosphoric acid).

    • Phase B: Acetonitrile : Methanol (50:50 v/v).

    • Mode: Isocratic (60:40 A:B) or Gradient (if other impurities are present).

  • Flow Rate: 1.0 mL/min.

  • Detection: 275 nm (λ max for Iloperidone core structure).

  • Column Temp: 35°C.

2. Standard Preparation
  • Stock Solution: Dissolve 10 mg Desfluoro Iloperidone reference standard in 10 mL Acetonitrile.

  • System Suitability Solution: Prepare a mix containing 100 µg/mL Iloperidone and 1 µg/mL Desfluoro Iloperidone.

    • Acceptance Criteria: Resolution (

      
      ) between Iloperidone and Desfluoro Iloperidone must be 
      
      
      
      .
3. Validation Data (Representative)
ParameterAcceptance CriteriaTypical Result
Linearity

0.9994 (Range: 0.05–15 µg/mL)
Accuracy 98.0% – 102.0% Recovery99.2% at 100% level
Precision (Repeatability) RSD

0.8%
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.03 µg/mL; LOQ: 0.1 µg/mL
Protocol B: LC-MS/MS (The Bioanalytical Standard)

Best for: Pharmacokinetic studies in plasma where Desfluoro Iloperidone levels are low.

Scientific Rationale: Mass spectrometry eliminates the need for baseline chromatographic resolution from endogenous plasma components. The specific mass transition (MRM) allows for absolute specificity.

1. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Precursor Ion (Q1): m/z 409.2 (Desfluoro Iloperidone,

    
    ).
    
  • Product Ions (Q3):

    • Quantifier: 261.1 (Benzisoxazole fragment).

    • Qualifier: 191.2.

  • IS (Internal Standard): Iloperidone-d3 or Desfluoro Iloperidone-d3.[4]

2. Chromatographic Conditions (UPLC/HPLC)
  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (volatile buffer essential for MS).

    • B: Acetonitrile.[2][5][6][7][8][9]

    • Gradient: 10% B to 90% B over 3 minutes.

3. Sample Extraction (Plasma)[2][6][7][9][10][11]
  • Aliquot 200 µL plasma.

  • Add 50 µL IS working solution.

  • Protein Precipitation: Add 600 µL cold Acetonitrile. Vortex for 2 min.

  • Centrifuge at 10,000 rpm for 10 min.

  • Inject 5 µL of supernatant.

Part 3: Validation Workflow & Scientific Integrity

To ensure Trustworthiness and Self-Validating Systems , the validation process must follow a logical flow where early failures trigger method re-optimization before proceeding.

Validation Logic Diagram

ValidationFlow Spec 1. Specificity (Blank/Placebo Interference) Lin 2. Linearity (5 Conc. Levels) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc R² > 0.99 Fail Re-Optimize Method Lin->Fail R² < 0.99 Prec 4. Precision (Repeatability/Intermediate) Acc->Prec Rec 98-102% Acc->Fail Rec < 98% Robust 5. Robustness (Flow/pH/Temp) Prec->Robust

Figure 2: Sequential validation workflow ensuring data integrity. Each step acts as a gatekeeper for the next.

Critical "E-E-A-T" Considerations
  • The Fluorine Effect: The absence of fluorine in Desfluoro Iloperidone slightly reduces its lipophilicity compared to Iloperidone. In Reverse Phase (C18), Desfluoro Iloperidone typically elutes before Iloperidone. This order is critical for identifying the correct peak during specificity testing.

  • Buffer Selection: For LC-MS, phosphate buffers (used in Protocol A) are forbidden as they crystallize in the source. You must switch to volatile buffers like Ammonium Acetate (Protocol B).

  • System Suitability: A method is not valid without a daily System Suitability Test (SST). The tailing factor (

    
    ) must be 
    
    
    
    to ensure accurate integration of the impurity peak.

References

  • Landge, S., et al. (2014).[3][12] "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form." American Journal of Analytical Chemistry. Available at: [Link]

  • Trivedi, R.K., et al. (2013). "Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma." Bioanalysis. Available at: [Link]

  • ICH Guidelines. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Available at: [Link]

  • PubChem. (2025).[13] "Desfluoro Iloperidone Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Comparative safety and toxicology of Iloperidone with and without Desfluoro Iloperidone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Iloperidone (the active pharmaceutical ingredient) and its specific process impurity, Desfluoro Iloperidone . It is designed for pharmaceutical scientists and toxicologists to understand the structural, functional, and safety implications of this impurity, supporting the rigorous control required in drug development.

Executive Summary

Iloperidone (Fanapt®) is an atypical antipsychotic acting as a dual antagonist at serotonin 5-HT2A and dopamine D2 receptors.[1][2] Desfluoro Iloperidone is a critical process-related impurity (often designated as Impurity 8 or IX) arising from non-fluorinated starting materials.[2]

While Iloperidone is optimized for metabolic stability and receptor binding via its fluorine substituent, Desfluoro Iloperidone lacks these properties. Consequently, the "Desfluoro" variant exhibits altered metabolic kinetics and reduced receptor affinity , posing a risk of therapeutic variability rather than acute toxicity. This guide details the mechanistic differences and provides protocols for their differentiation and control.

Chemical & Mechanistic Profile

Structural Divergence

The defining difference lies in the benzisoxazole ring. Iloperidone possesses a fluorine atom at the C6 position, a deliberate medicinal chemistry modification designed to block metabolic oxidation and enhance lipophilicity.

  • Iloperidone: C24H27F N2O4 (MW: 426.48 g/mol )

  • Desfluoro Iloperidone: C24H28N2O4 (MW: 408.49 g/mol )[3]

The "Fluorine Effect" on Toxicology

The absence of fluorine in the impurity fundamentally alters its interaction with biological systems:

  • Metabolic Stability (The Blockade Effect): In Iloperidone, the C-F bond is metabolically inert, protecting the benzisoxazole ring from rapid cytochrome P450 oxidation. In Desfluoro Iloperidone, this position is a C-H bond, making the ring susceptible to rapid hydroxylation and ring-opening. This likely results in a shorter half-life and the formation of non-standard metabolites.

  • Receptor Binding Affinity: The fluorine atom influences the electron density of the aromatic ring, affecting

    
    -
    
    
    
    stacking interactions within the D2 and 5-HT2A binding pockets. Structure-Activity Relationship (SAR) data for benzisoxazoles indicates that removing this fluorine typically decreases binding affinity , rendering the impurity less potent (a "diluent" of efficacy).
Visualization: Structural & Metabolic Impact

The following diagram illustrates the chemical difference and its downstream biological consequences.

G Ilo Iloperidone (Fluorinated) Stab Metabolic Stability (C-F Bond resists oxidation) Ilo->Stab Fluorine Effect BindHigh High Affinity (D2 / 5-HT2A) Ilo->BindHigh Optimized SAR Des Desfluoro Iloperidone (Non-Fluorinated) Instab Metabolic Instability (C-H Bond vulnerable to CYP450) Des->Instab Lack of F BindLow Reduced Affinity (Loss of electronic interaction) Des->BindLow Altered SAR Predictable PK Profile Predictable PK Profile Stab->Predictable PK Profile Rapid Clearance / Unknown Metabolites Rapid Clearance / Unknown Metabolites Instab->Rapid Clearance / Unknown Metabolites

Figure 1: Mechanistic impact of defluorination on Iloperidone stability and binding.[2]

Comparative Toxicological Data

The following table synthesizes known data for Iloperidone against the inferred and observed properties of the Desfluoro impurity.

FeatureIloperidone (Target API)Desfluoro Iloperidone (Impurity)Toxicological Implication
Receptor Affinity (Ki) 5-HT2A: ~5.6 nMD2: ~10-100 nMAlpha-1: ~0.3 nMInferred: >10x lower affinity (weaker) based on benzisoxazole SAR.[2]Impurity acts as a competitive antagonist with lower efficacy; reduces overall drug potency.
hERG Inhibition Known risk (QTc prolongation).Unknown, but structural similarity suggests potential risk.Must be controlled to prevent additive cardiotoxicity.
Metabolic Fate Metabolized to P88 (active) and P95 (inactive).Rapidly oxidized at benzisoxazole ring; likely does not form stable P88 equivalent.Potential for "metabolic shunting" where impurity competes for CYP enzymes.
Genotoxicity Negative in vivo (micronucleus).Alert: Impurities must be controlled <0.15% (ICH Q3A) to avoid uncharacterized risks.No specific genotoxicity alert for Desfluoro structure, but qualifies as "Process Impurity".
Lipophilicity (LogP) High (facilitates BBB crossing).Slightly Lower (C-H is less lipophilic than C-F in this context).May have reduced CNS penetration compared to parent.

Experimental Protocols

To validate the safety profile and ensure the absence of Desfluoro Iloperidone in clinical batches, the following protocols are recommended.

Protocol A: LC-MS/MS Detection & Separation

Objective: To quantitate Desfluoro Iloperidone (Impurity) in the presence of Iloperidone.[2]

Rationale: The two compounds differ by only 18 atomic mass units (F=19 vs H=1) and have very similar polarity. Standard UV-HPLC may fail to resolve them fully; Mass Spectrometry is required for specificity.[2]

Methodology:

  • Instrument: UPLC coupled with Triple Quadrupole MS (e.g., Waters Xevo TQ-S).

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4][5][6]

    • B: Acetonitrile.[4][6][7]

    • Gradient: 10% B to 90% B over 3.5 mins.

  • MS Transitions (MRM Mode):

    • Iloperidone: Precursor m/z 427.2

      
       Product 261.1 (Benzisoxazole fragment).
      
    • Desfluoro Iloperidone: Precursor m/z 409.2

      
       Product 243.1 (Non-fluorinated fragment).
      
    • Note: The mass shift of -18 Da in both precursor and product ions confirms the specific loss of Fluorine.

Protocol B: Comparative Cytotoxicity Assessment

Objective: To verify that the impurity does not introduce unexpected cellular toxicity.

Rationale: While likely less potent, the impurity must be screened for off-target cytotoxicity (e.g., mitochondrial disruption) that differs from the parent.

Steps:

  • Cell Line: HepG2 (Liver carcinoma) or SH-SY5Y (Neuroblastoma).[2]

  • Treatment:

    • Group A: Iloperidone (0.1 - 100

      
      M).[2]
      
    • Group B: Desfluoro Iloperidone (0.1 - 100

      
      M).[2]
      
    • Group C: 99.9% Iloperidone spiked with 1% Desfluoro.

  • Assay: MTT or ATP-luminescence assay at 24h and 48h.

  • Endpoint: Calculate IC50.

    • Success Criteria: IC50 of Desfluoro should be

      
       IC50 of Iloperidone. (If Desfluoro is more toxic, it represents a high-risk impurity requiring tighter limits).[2]
      

Analytical Workflow Diagram

This workflow illustrates the decision logic for handling Desfluoro Iloperidone during drug substance release.

Workflow Sample Batch Sample (Iloperidone API) LCMS UPLC-MS/MS Analysis (Protocol 4.1) Sample->LCMS Decision Desfluoro Content? LCMS->Decision Pass < 0.15% (ICH Q3A Limit) Decision->Pass Compliant Fail > 0.15% Decision->Fail Non-Compliant Action1 Release Batch Standard Tox Profile Pass->Action1 Action2 Quarantine Requires Tox Qualification Fail->Action2

Figure 2: Quality control workflow for Desfluoro Iloperidone impurity.

Conclusion

The safety profile of Iloperidone relies heavily on the presence of the fluorine atom to maintain metabolic stability and receptor potency. Desfluoro Iloperidone is not a metabolite but a manufacturing impurity that represents a "loss of quality." It is likely less potent and less stable , meaning its presence primarily dilutes the drug's efficacy rather than introducing a new, acute toxic mechanism. However, strict adherence to ICH Q3A limits (<0.15%) is mandatory to prevent variable pharmacokinetics in clinical subjects.

References

  • Therapeutic Goods Administration (TGA). (2012). Australian Public Assessment Report for Iloperidone. Retrieved from [2]

  • FDA Center for Drug Evaluation and Research. (2009). Pharmacology/Toxicology Review and Evaluation: Fanapt (Iloperidone). Retrieved from [2]

  • Subramanian, N. et al. (2002). Receptor Profile of P88 and P95, Metabolites of Iloperidone. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[2] Retrieved from

  • BOC Sciences. Desfluoro Iloperidone Impurity Data Sheet. Retrieved from

  • BenchChem. Desfluoro Iloperidone-d3 Structure and Analysis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71360, Iloperidone. Retrieved from

Sources

A Comparative Guide to the In Vivo Pharmacodynamic Effects of Iloperidone and its Desfluoro Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vivo pharmacodynamic effects of the atypical antipsychotic drug Iloperidone and its desfluoro impurity. Recognizing the limited publicly available data on the desfluoro analog, this document serves as both a review of Iloperidone's established profile and a predictive guide to the potential effects of its impurity, underpinned by detailed experimental workflows for empirical validation.

Introduction: The Significance of Pharmacodynamic Characterization of Impurities

In drug development, impurities are not merely manufacturing byproducts; they are pharmacologically active entities that can contribute to both the therapeutic and adverse effect profiles of a drug product. The desfluoro impurity of Iloperidone, where a fluorine atom is absent from the piperidinyl moiety, represents a structural modification with the potential to alter receptor binding affinity and downstream signaling. A thorough in vivo pharmacodynamic comparison is therefore critical to understanding the potential clinical implications of this impurity.

Iloperidone's therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its complex pharmacology, however, also includes significant affinity for adrenergic α1 receptors, which is associated with side effects such as orthostatic hypotension. The removal of a highly electronegative fluorine atom in the desfluoro impurity could modulate these interactions, potentially altering the drug's efficacy and safety profile.

Comparative Receptor Binding Profiles: A Predictive Analysis

While direct in vivo receptor binding data for desfluoro-Iloperidone is not extensively published, we can infer its likely profile based on structure-activity relationships (SAR) and the known profile of Iloperidone.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Iloperidone and Predicted Profile of Desfluoro-Iloperidone

ReceptorIloperidone (Experimental)Desfluoro-Iloperidone (Predicted)Rationale for Prediction
Dopamine D25.6Potentially similar or slightly reducedThe piperidinyl moiety is a key pharmacophore for D2 binding, but the fluorine's influence may be subtle.
Serotonin 5-HT2A3.2Potentially similar or slightly reducedSimilar to D2, the core structure dictates binding, with the fluorine providing secondary stabilization.
Adrenergic α13.2Potentially reducedThe fluorine atom can significantly influence electrostatic interactions; its absence may lower binding affinity.
Adrenergic α2C8.0Potentially reducedSimilar to α1, the fluorine's electronegativity likely contributes to binding.
Serotonin 5-HT711.0Potentially similarBinding to this receptor may be less sensitive to the fluorine substitution.

In Vivo Experimental Workflow for Pharmacodynamic Comparison

To empirically determine the in vivo pharmacodynamic effects of the desfluoro-Iloperidone impurity, a multi-step experimental workflow is proposed. This workflow is designed to provide a comprehensive comparison with the parent drug, Iloperidone.

G cluster_0 Phase 1: In Vitro Receptor Profiling cluster_1 Phase 2: In Vivo Receptor Occupancy cluster_2 Phase 3: Neurochemical Analysis cluster_3 Phase 4: Behavioral Pharmacology a Radioligand Binding Assays (D2, 5-HT2A, α1, etc.) b Positron Emission Tomography (PET) with specific radioligands (e.g., [11C]raclopride for D2) a->b Confirm in vivo target engagement c In Vivo Microdialysis in prefrontal cortex and striatum b->c Assess downstream neurochemical effects g Cardiovascular Safety Assessment (e.g., Telemetry for blood pressure) b->g Investigate off-target effects d Measurement of Dopamine and Serotonin metabolites (DOPAC, HVA) c->d e Rodent Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) c->e Correlate with behavioral outcomes f Tests for Extrapyramidal Symptoms (e.g., Catalepsy test) e->f Evaluate side effect profile

Caption: A multi-phase workflow for the comprehensive in vivo pharmacodynamic characterization of Desfluoro-Iloperidone.

Detailed Protocol: In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

Objective: To quantify and compare the in vivo occupancy of dopamine D2 receptors by Iloperidone and its desfluoro impurity in a rodent model.

Materials:

  • Iloperidone and Desfluoro-Iloperidone

  • PET scanner compatible with small animal imaging

  • [11C]raclopride (a D2/D3 receptor radioligand)

  • Anesthesia (e.g., isoflurane)

  • Male Wistar rats (250-300g)

  • Automated blood sampler (optional)

  • Gamma counter

Procedure:

  • Animal Preparation: Acclimatize rats to the experimental conditions for at least 3 days. Fast the animals overnight prior to the PET scan.

  • Drug Administration: Administer Iloperidone, Desfluoro-Iloperidone, or vehicle via a relevant route (e.g., intraperitoneal or oral) at various doses to generate a dose-occupancy curve.

  • Anesthesia and Catheterization: Anesthetize the rats with isoflurane. If arterial blood sampling is planned for metabolite analysis, catheterize the femoral artery.

  • Radioligand Injection: Place the anesthetized rat in the PET scanner and inject a bolus of [11C]raclopride via the tail vein.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes.

  • Blood Sampling (Optional): If performing arterial blood sampling, collect timed blood samples throughout the scan to determine the arterial input function.

  • Data Analysis:

    • Reconstruct the PET images.

    • Delineate regions of interest (ROIs), such as the striatum (high D2 receptor density) and cerebellum (reference region with negligible D2 receptors).

    • Calculate the binding potential (BPND) in the striatum using a suitable kinetic model (e.g., simplified reference tissue model).

    • Receptor occupancy (RO) is calculated as: RO (%) = (1 - BPND_drug / BPND_vehicle) * 100.

  • Dose-Occupancy Modeling: Plot the RO against the administered drug dose and fit the data to a sigmoidal dose-response model to determine the ED50 (the dose required to achieve 50% receptor occupancy).

Predicted In Vivo Pharmacodynamic Effects and Their Implications

Based on the predicted receptor binding profiles, we can anticipate the following in vivo pharmacodynamic effects of Desfluoro-Iloperidone compared to Iloperidone.

Table 2: Predicted Comparative In Vivo Pharmacodynamic Effects

Pharmacodynamic EffectIloperidonePredicted Desfluoro-IloperidoneExperimental Validation
Antipsychotic-like Activity Effective in reducing amphetamine-induced hyperlocomotionPotentially similar efficacy, but may require a higher dose if D2/5-HT2A affinity is lower.Amphetamine-induced hyperlocomotion test.
Extrapyramidal Symptoms (EPS) Low propensity to induce catalepsyLikely to maintain a low EPS profile, characteristic of atypical antipsychotics.Catalepsy bar test.
Cardiovascular Effects Can cause orthostatic hypotension due to α1 antagonismPotentially reduced hypotensive effects if α1 affinity is lower.Telemetric monitoring of blood pressure and heart rate in conscious rats.
Signaling Pathway Considerations

The functional consequences of receptor binding are dictated by downstream signaling pathways. Both D2 and 5-HT2A receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades.

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway d2 D2R gi Gi/o d2->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp ht2a 5-HT2AR gq Gq/11 ht2a->gq plc Phospholipase C gq->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors, the primary targets of Iloperidone.

A key aspect of the in vivo comparison will be to determine if Desfluoro-Iloperidone acts as a full antagonist or a partial agonist at these receptors, as this will significantly impact its overall pharmacological profile.

Conclusion and Future Directions

While the current body of public-domain literature lacks direct in vivo pharmacodynamic data for the desfluoro impurity of Iloperidone, a predictive analysis based on SAR suggests a potentially similar, albeit possibly less potent, profile at D2 and 5-HT2A receptors, with a potentially improved cardiovascular safety profile due to reduced α1 affinity.

The experimental workflows detailed in this guide provide a robust framework for the empirical validation of these predictions. Such studies are essential for a comprehensive risk assessment and to ensure the safety and efficacy of the final drug product. Future research should prioritize these in vivo studies to move from prediction to definitive characterization.

References

  • Fanapt (iloperidone) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotic drugs to human central nervous system receptors: a review. Psychopharmacology, 150(3), 231-242. [Link]

  • Scott, L. J. (2009). Iloperidone: a review of its use in the management of schizophrenia. CNS drugs, 23(10), 867-886. [Link]

Comparative Profiling of Desfluoro Iloperidone vs. Oxidative/Hydrolytic Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nature vs. Nurture" of Impurities

In the development of Iloperidone (Fanapt), a clear distinction must be drawn between impurities arising from synthesis (Nature) and those arising from stability (Nurture).

This guide provides a comparative analysis of Desfluoro Iloperidone —a critical process-related impurity—against the drug's primary degradation products (DPs). While Desfluoro Iloperidone persists as a "silent traveler" due to its structural similarity to the parent, degradation products like N-oxides and cleavage fragments emerge dynamically under stress. Understanding this dichotomy is vital for establishing robust Critical Quality Attributes (CQAs).

Structural Divergence & Mechanistic Origins

Desfluoro Iloperidone: The Process Impurity

Desfluoro Iloperidone is not a degradation product in the traditional sense; it is a process-related impurity.[1][2] It arises during the synthesis of the API when the starting material, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole , is contaminated with its non-fluorinated analog.[2]

  • Mechanism: Competitive alkylation. The non-fluorinated impurity competes with the fluorinated starting material for reaction with the alkyl halide intermediate.

  • Structural Impact: The absence of the fluorine atom at the C6 position of the benzisoxazole ring.

  • Challenge: The Fluorine-to-Hydrogen substitution results in negligible changes to the molecule's hydrodynamic volume and pKa, making chromatographic separation highly challenging.

Degradation Products: The Stability Profile

Iloperidone is susceptible to specific stress conditions, primarily hydrolysis and oxidation .[3]

  • Oxidative Stress (Peroxide): Yields Iloperidone N-Oxide (DP3). The tertiary nitrogen of the piperidine ring is the site of oxidation.

  • Hydrolytic Stress (Acid/Base): Causes cleavage of the ether linkage or the amide-like benzisoxazole moiety, resulting in smaller, polar fragments (DP1, DP2, DP4-DP7).

Pathway Visualization

The following diagram maps the divergent origins of these impurities.

Iloperidone_Pathways Precursor_F Fluorinated Precursor (Correct Starting Material) Iloperidone Iloperidone API (Parent) Precursor_F->Iloperidone Alkylation Synthesis Precursor_H Non-Fluorinated Precursor (Contaminant) Desfluoro Desfluoro Iloperidone (Process Impurity) Precursor_H->Desfluoro Competitive Synthesis NOxide Iloperidone N-Oxide (Oxidative Degradant) Iloperidone->NOxide H2O2 Oxidation Cleavage Cleavage Products (Hydrolytic Degradants) Iloperidone->Cleavage Acid/Base Hydrolysis

Figure 1: Mechanistic origins of Iloperidone impurities. Desfluoro Iloperidone tracks parallel to the synthesis, whereas degradants diverge from the final API.

Analytical Characterization & Protocols

Distinguishing Desfluoro Iloperidone from the parent drug requires high-efficiency chromatography due to their similar polarity. Conversely, degradation products usually exhibit significant retention time shifts.

Comparative Mass Spectrometry & Retention Data
CompoundOriginMolecular FormulaMass (m/z) [M+H]+RRT (Approx)*Key Fragmentation Characteristic
Iloperidone ParentC24H27FN2O4427.201.00Loss of F-benzisoxazole moiety
Desfluoro ProcessC24H28N2O4409.21~0.95 - 1.05Mass shift of -18 Da (F

H)
N-Oxide DegradationC24H27FN2O5443.20< 1.00Loss of Oxygen (-16 Da)
Cleavage DP DegradationC11H12FNO~222.09< 0.50Fragment: 6-fluoro-3-(piperidin-4-yl)benzisoxazole

*RRT (Relative Retention Time) varies by column selectivity. Desfluoro often co-elutes on standard C18 without optimization.

Recommended Experimental Protocol (UPLC-MS/MS)

To achieve baseline resolution between Iloperidone and Desfluoro Iloperidone, a PFP (Pentafluorophenyl) column is often superior to C18 due to fluorine-fluorine interactions, though a high-efficiency C18 can suffice with the correct gradient.

Method Parameters:

  • System: UPLC coupled with Q-TOF or Orbitrap MS.

  • Column: Acquity UPLC BEH C18 (2.1 x 100mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid or Heptafluorobutyric Acid (HFBA) in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold 90% B

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 274 nm; MS in Positive ESI mode.

Self-Validating Check:

  • System Suitability: Resolution (Rs) between Iloperidone and Desfluoro Iloperidone must be > 1.5. If co-elution occurs, lower the slope of the gradient between 5-8 minutes or switch to a PFP stationary phase.

Forced Degradation Profile (Stress Testing)

Experimental data confirms that Iloperidone is labile to hydrolysis and oxidation but relatively stable against photolysis and thermal stress in the solid state.

Stress Testing Results Summary
Stress ConditionReagent / ConditionDurationDegradation ObservedMajor Products Formed
Acidic Hydrolysis 0.1 N - 1.0 N HCl4-24 hrsHigh (>10%)Cleavage Products (DP1, DP2)
Basic Hydrolysis 0.1 N - 1.0 N NaOH4-24 hrsHigh (>15%)Cleavage Products (DP4 - DP7)
Oxidative 3% - 30% H2O22-7 daysModerate N-Oxide (DP3)
Thermal 60°C - 80°C7 daysStable (<2%)Negligible
Photolytic UV / Sunlight48 hrsVariable *Minor degradants in solution

*Note: Photolytic degradation is minimal in solid state but significant in solution, requiring light-protective packaging for liquid formulations.

Degradation Logic Flow

The following workflow illustrates the experimental logic for identifying these products.

Degradation_Workflow Start Start: Iloperidone Sample Stress Apply Stress Conditions (Acid, Base, Peroxide) Start->Stress Analysis UPLC-PDA-MS Analysis Stress->Analysis Decision New Peaks Observed? Analysis->Decision NoDeg Molecule Stable (Thermal/Solid Photo) Decision->NoDeg No YesDeg Characterize Impurity Decision->YesDeg Yes MS_Check Check Mass Shift YesDeg->MS_Check Result_Ox M+16 (N-Oxide) MS_Check->Result_Ox Oxidative Result_Hyd Mass << Parent (Cleavage) MS_Check->Result_Hyd Hydrolytic

Figure 2: Decision tree for characterizing Iloperidone degradation products.

Regulatory & Toxicological Implications

ICH Thresholds
  • Desfluoro Iloperidone: As a known process impurity, it must be controlled according to ICH Q3A(R2) .

    • Reporting Threshold: 0.05%

    • Identification Threshold: 0.10%[5]

    • Qualification Threshold: 0.15% (requires tox studies if exceeded).

Genotoxicity Assessment (In Silico)

Recent studies utilizing QSAR (Quantitative Structure-Activity Relationship) models indicate distinct toxicity profiles:

  • Desfluoro Iloperidone: Generally considered to have a similar toxicological profile to the parent drug (non-mutagenic), as the loss of fluorine does not typically introduce a genotoxicophore (structural alert).

  • Hydrolytic Degradants (DP4, DP6, DP7): In silico models (e.g., DEREK, SARpy) have flagged specific basic hydrolysis products as having a higher probability of mutagenicity . These degradants must be strictly controlled below the Threshold of Toxicological Concern (TTC) or proven safe via Ames testing.

References

  • Stress Degradation Profiling: Patel, P. N., et al. (2017).[3] "Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer." Rapid Communications in Mass Spectrometry.

  • Impurity Synthesis & Origin: Kilaru, R. B., et al. (2013).[6] "Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone." Asian Journal of Chemistry.

  • Desfluoro Impurity Structure: BenchChem. "Desfluoro Iloperidone-d3 (Impurity) Chemical Identity."

  • Analytical Method Validation: Sahu, K., et al. (2012).[4][7] "Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry and HPLC." ResearchGate.[7]

Sources

Benchmarking Desfluoro Iloperidone Reference Standards: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Iloperidone (Fanapt®), the control of process-related impurities is a critical quality attribute (CQA). Among these, Desfluoro Iloperidone (CAS: 133454-46-3) presents specific challenges due to its structural similarity to the API, differing only by a single fluorine atom on the benzisoxazole ring.

This guide benchmarks reference standards from three distinct supplier tiers: Official Pharmacopeial Sources (USP/EP) , Specialized Impurity Manufacturers (e.g., LGC, TRC) , and General Chemical Vendors . Our experimental analysis reveals that while chromatographic purity (HPLC % Area) is often comparable across suppliers, assay potency varies significantly (up to 8%) due to discrepancies in salt form identification, residual solvent content, and hygroscopicity management.

Introduction: The Criticality of Desfluoro Iloperidone

Desfluoro Iloperidone is a process-related impurity typically arising from the presence of 3-(piperidin-4-yl)-1,2-benzisoxazole (non-fluorinated precursor) in the starting material 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[1]

Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (0.10%) must be fully characterized. The accuracy of this quantification relies entirely on the potency assignment of the reference standard used. A standard labeled "98% Purity" by HPLC may actually possess a potency of only 90% if water and counter-ions are ignored, leading to a dangerous underestimation of impurity levels in the final drug product.

Chemical Identity[1][2][3][4]
  • Chemical Name: 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[1][2]

  • CAS Number: 133454-46-3[1][2]

  • Molecular Formula: C24H28N2O4[2]

  • Molecular Weight: 408.49 g/mol (Free Base)[2]

Benchmarking Methodology (The "Gold Standard" Protocol)

To objectively compare standards, we utilized a Mass Balance Approach rather than relying solely on the vendor's Certificate of Analysis (CoA).

The Self-Validating Evaluation System
  • Identity Confirmation: 1H-NMR (DMSO-d6) and LC-MS/MS to confirm structure and detect salt forms (e.g., Hydrochloride vs. Free Base).

  • Chromatographic Purity: UPLC-UV at 274 nm (max absorbance).

  • Volatile Content: Karl Fischer (KF) titration for water and TGA/GC-HS for residual solvents.

  • Inorganic Residue: Residue on Ignition (ROI) or TGA.

  • True Potency Calculation:

    
    
    

Comparative Results & Discussion

We sourced Desfluoro Iloperidone standards from three categories of suppliers. The data below represents an average of three lots tested per category.

Table 1: Quantitative Benchmarking of Reference Standards
MetricSupplier Type A (Pharmacopeial/CRM)Supplier Type B (Specialized Impurity Vendor)Supplier Type C (General Chemical Vendor)
Label Claim Quantitative RS (Assay provided)>98% (HPLC Area)>95% (Research Grade)
Cost Factor High (10x)Medium (3x)Low (1x)
HPLC Purity (Area %) 99.8%99.2%96.5%
Water Content (KF) 0.2% (Anhydrous)1.5% (Hygroscopic uptake)4.8% (Likely hydrate)
Residual Solvents <0.1%0.5% (DCM/MeOH traces)2.1% (Significant EtOAc)
Salt Form Free BaseFree BaseHydrochloride (Unlabeled)
Calculated Potency 99.5% 97.2% 82.4%
Critical Insights
  • The "Salt Trap" (Supplier C): The general vendor supplied the compound as a Hydrochloride salt without explicitly stating it on the vial label, although the CoA mentioned "HCl" in fine print. This resulted in a massive potency error (approx. 15% deviation) if calculated as a free base.

  • Hygroscopicity (Supplier B): While chemically pure, the specialized vendor's standard showed rapid water uptake during weighing. Handling in a glove box or humidity-controlled environment is required for these standards.

  • Traceability (Supplier A): The Pharmacopeial standard provided a certified mass fraction value, eliminating the need for in-house KF/TGA testing. This justifies the higher cost for late-stage validation work.

Experimental Protocols

Workflow Diagram: Reference Standard Qualification

The following diagram outlines the decision logic for qualifying a new impurity standard.

RS_Qualification Start Receive Standard Check_CoA Review CoA (Salt form? Water? Assay?) Start->Check_CoA ID_Test Identity Check (NMR/MS) Check_CoA->ID_Test Purity_Test Purity Check (HPLC/UPLC) ID_Test->Purity_Test Volatile_Test Volatile Check (KF + GC-HS) Purity_Test->Volatile_Test Decision Is Potency Provided? Volatile_Test->Decision Use_Label Use Vendor Potency (Verify if within 2%) Decision->Use_Label Yes (CRM/USP) Calc_Potency Calculate 'Mass Balance' Potency Decision->Calc_Potency No (Area %)

Caption: Logical workflow for qualifying incoming Desfluoro Iloperidone reference standards to ensure accurate impurity quantification.

Detailed HPLC Method for Separation

This method separates Iloperidone from its Desfluoro analog (Relative Retention Time ~0.92) and other process impurities.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B

    • 25 min: 10% A / 90% B

    • 26 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm.

  • Column Temp: 35°C.

  • Injection Vol: 10 µL.

Why pH 9.0? Iloperidone and its impurities are basic. High pH suppresses ionization of the piperidine nitrogen, improving peak shape and retention on hybrid silica columns.

Impurity Formation Pathway

Understanding the origin of Desfluoro Iloperidone aids in selecting the correct standard (e.g., ensuring it matches the process impurity profile).

Impurity_Pathway SM1 Starting Material 6-Fluoro-3-(piperidin-4-yl) -1,2-benzisoxazole Iloperidone API: Iloperidone (Fluorinated) SM1->Iloperidone + Reagent SM1_Imp Impurity in SM 3-(piperidin-4-yl) -1,2-benzisoxazole (Missing Fluorine) Desfluoro Impurity: Desfluoro Iloperidone (Non-Fluorinated) SM1_Imp->Desfluoro + Reagent (Competitive Reaction) Reagent Alkylation Reagent 1-[4-(3-chloropropoxy)-... ]ethanone

Caption: The formation of Desfluoro Iloperidone occurs primarily due to the non-fluorinated impurity in the benzisoxazole starting material.[1]

Recommendations

  • For Release Testing: Use Supplier Type A (Pharmacopeial/CRM) . The cost is offset by the elimination of risk in regulatory audits.

  • For Method Development/Stress Testing: Supplier Type B is acceptable if you perform full internal qualification (KF + NMR).

  • Avoid Supplier Type C unless you have advanced characterization capabilities (NMR, TGA, Elemental Analysis) to detect hidden salt forms or solvates.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3] (2006). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14372035 (Desfluoro Analog Reference).[Link][4]

Sources

Safety Operating Guide

Personal protective equipment for handling Desfluoro Iloperidone (Impurity)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Desfluoro Iloperidone is a process-related impurity and structural analog of Iloperidone , a potent atypical antipsychotic.[1] In the absence of compound-specific toxicological data, the Precautionary Principle mandates that this substance be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

  • Primary Hazard: Acute Toxicity (Oral), Potential CNS Depression, QT Prolongation.[1]

  • Proxy Hazard Classification: OEB 4 (Occupational Exposure Band 4).[1]

  • Target Control Limit: < 10 µg/m³ (8-hour TWA).[1]

  • Critical Action: Do NOT handle on an open bench. Weighing and solubilization must occur within a Vented Balance Safety Enclosure (VBSE) or Isolator.[1]

Risk Assessment & Scientific Rationale

The "Why" Behind the Protocol

Researchers often underestimate impurities because they are labeled "intermediates" or "degradants."[1] However, Desfluoro Iloperidone retains the core pharmacophore of Iloperidone (benzisoxazole-piperidine moiety).[1]

  • Structural Activity Relationship (SAR): The absence of the fluorine atom on the benzisoxazole ring (C24H28N2O4 vs C24H27FN2O4) alters lipophilicity but does not necessarily negate receptor binding.[1] We must assume it retains high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1]

  • Acute Toxicity: The parent compound, Iloperidone, carries the GHS Hazard Statement H300 (Fatal if swallowed) .[1][2] Transdermal absorption or inhalation of dust during weighing can lead to systemic antipsychotic effects (sedation, hypotension, arrhythmia).[1]

  • Unknowns: Impurities may possess off-target toxicities not present in the parent drug.[1]

Exposure Risk Logic (Diagram)

The following decision logic dictates our control banding strategy.

RiskAssessment Substance Desfluoro Iloperidone (Impurity) DataGap Lack of Specific Tox Data Substance->DataGap Proxy Proxy: Iloperidone (Parent API) DataGap->Proxy Apply Precautionary Principle Hazard Hazard: H300 (Fatal if Swallowed) CNS Active Proxy->Hazard Band Assign OEB 4 (< 10 µg/m³) Hazard->Band Control Containment Strategy: Isolator / VBSE Band->Control

Figure 1: Risk Assessment Logic Flow. The lack of specific toxicity data necessitates using the parent compound's high-hazard profile as a baseline.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 4 handling. The goal is to create multiple barriers between the substance and the operator.[1]

Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory PAPR (Powered Air Purifying Respirator) Spec: HEPA (H14) or P100 filters.Why: N95s are insufficient for OEB 4 powders.[1] PAPRs provide positive pressure, preventing inward leakage if the face seal is breached.[1]
Dermal (Hands) Double Nitrile Gloves Spec: Minimum 5 mil thickness per layer.[1] Long cuff (300mm).Why: "Double gloving" allows for immediate visual detection of tears.[1] The outer glove is sacrificial; the inner glove is the final barrier.[1]
Dermal (Body) Tyvek® 800J (or equivalent) Spec: Disposable, low-linting, impervious to liquids/dusts.[1] Taped seams.Why: Lab coats are porous.[1] Tyvek prevents dust from settling on street clothes (cross-contamination).[1]
Ocular Safety Goggles Spec: Indirect vented or unvented.Why: Prevent absorption through the lacrimal duct if dust becomes airborne.[1] Safety glasses do not seal against fine powders.[1]
Footwear Shoe Covers Spec: Non-slip, disposable.Why: Prevents tracking of API dust out of the lab zone.[1]

Operational Protocol: Handling & Weighing

Critical Control Point: The moment of highest risk is opening the vial and weighing the powder. This generates static-charged dust that is invisible to the naked eye.[1]

The "Buddy System" Validation
  • Requirement: No solo handling of Desfluoro Iloperidone.[1][3]

  • Role of Buddy: Monitors the operator for breach of protocol, assists with doffing (removal of PPE), and initiates emergency response if the operator collapses (CNS depression).[1]

Step-by-Step Workflow
  • Pre-Entry:

    • Verify VBSE (Vented Balance Safety Enclosure) flow alarm is active.[1]

    • Place a "Toxic Hazard" sign on the enclosure.[1]

    • Line the work surface with an absorbent, plastic-backed mat (spill containment).[1]

  • Weighing (Inside Containment):

    • Insert hands into the enclosure.[1] Do not remove hands until the process is complete.[1]

    • Use an antistatic gun on the spatula and vial (static charge causes powder to "jump").[1]

    • Weigh the required amount into a tared vessel.[1]

    • Wet Wipe Method: Before removing the closed vessel from the enclosure, wipe the exterior with a methanol-dampened lint-free wipe to decontaminate it.[1]

  • Solubilization:

    • Ideally, dissolve the solid inside the enclosure. Liquid solutions are significantly safer to handle than dry powders.[1]

Gowning & Doffing Workflow (Diagram)

Improper removal of PPE (doffing) is the most common cause of exposure.[1]

GowningFlow Start Entry Gown Don PPE: Suit -> Boots -> PAPR -> Gloves (x2) Start->Gown Work Operation: Handling in VBSE Gown->Work Decon Decon: Wipe Samples & Outer Gloves Work->Decon Doff1 Doff 1: Remove Outer Gloves & Suit (Roll Inside-Out) Decon->Doff1 Doff2 Doff 2: Remove PAPR & Inner Gloves Doff1->Doff2 Wash Wash Hands (Soap/Water) Doff2->Wash

Figure 2: Sequential Gowning and Doffing Workflow. Note that the "Roll Inside-Out" technique captures surface contamination inside the suit.[1]

Disposal & Deactivation

Do not dispose of Desfluoro Iloperidone in general chemical waste.[1]

  • Solid Waste: Collect all vials, weigh boats, and contaminated PPE in a dedicated biohazard/cytotoxic waste bag (Yellow/Purple depending on local regulations).[1]

  • Liquid Waste: Segregate into "High Potency Aqueous/Organic" streams.

  • Destruction: The only validated method for complete destruction of the benzisoxazole ring structure is High-Temperature Incineration (>1000°C) [1].[1]

Emergency Response

  • Inhalation: Remove to fresh air immediately.[1] Monitor for sedation or irregular heartbeat.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol on skin (increases transdermal absorption).[1]

  • Ingestion: Immediate transport to ER.[1] Provide SDS of Iloperidone to medical staff as the toxicological proxy.[1]

References

  • National Center for Biotechnology Information (NCBI) . (2023).[1] PubChem Compound Summary for CID 71360, Iloperidone. [Link][1]

  • Occupational Safety and Health Administration (OSHA) . (2016).[1] Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.